molecular formula C16H14Cl2 B3422945 Dichloro-[2,2]-paracyclophane CAS No. 27378-53-6

Dichloro-[2,2]-paracyclophane

Katalognummer: B3422945
CAS-Nummer: 27378-53-6
Molekulargewicht: 277.2 g/mol
InChI-Schlüssel: KAWOYOQFRXSZQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dichloro-[2,2]-paracyclophane (CAS 10366-05-9) is a high-value chemical building block and the fundamental starting material for the synthesis of Parylene C, a poly(p-xylylene) polymer renowned for its exceptional conformal coating properties . These coatings are critically employed in the electronics and space industries to provide protective barrier films with enhanced electronic and high-temperature characteristics, typically applied via chemical vapor deposition (CVD) processes . The compound features the unique [2,2]paracyclophane scaffold, where two benzene rings are held in rigid, parallel proximity by ethylene bridges, leading to significant transannular electronic interactions and the emergence of planar chirality upon substitution . This structure makes it a versatile intermediate in organic synthesis, particularly for creating ligands for asymmetric catalysis and novel materials with tailored electronic properties . Common synthetic routes to Dichloro-[2,2]-paracyclophane involve the Hofmann elimination of a chlorinated quaternary ammonium salt intermediate, such as 2(3)-chloro-p-methylbenzyltrimethylammonium hydroxide . Research has shown that conducting this key elimination step in the presence of dioxane can lead to improved product yields . This product is intended for research applications and is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

5,12-dichlorotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2/c17-15-9-11-1-2-12-4-6-14(16(18)10-12)8-7-13(15)5-3-11/h3-6,9-10H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWOYOQFRXSZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(CCC3=C(C=C1C=C3)Cl)C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27378-53-6
Record name Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, 5,12-dichloro-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27378-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20145982
Record name 5,11-Dichlorotricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene
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Molecular Weight

277.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10366-05-9, 27378-53-6
Record name 5,11-Dichlorotricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, 5,12-dichloro-, homopolymer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5,11-Dichlorotricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Dichloro[2.2]paracyclophane Molecular Geometry and Isomeric Characterization

[1]

Executive Summary

This technical guide analyzes the structural dynamics of dichloro[2.2]paracyclophane (often referred to as the Parylene C dimer). As the precursor to Parylene C—the gold standard for pinhole-free conformal coatings in medical and aerospace electronics—understanding its molecular geometry is critical for optimizing Chemical Vapor Deposition (CVD) parameters. This document details the molecule's unique "boat" deformation, the steric consequences of chlorine substitution, and the rigorous protocols required to isolate specific isomers from the commercial mixture.

Structural Architecture & Geometric Strain

The defining feature of [2.2]paracyclophane derivatives is the extreme steric strain imposed by the two ethylene bridges (

1
The "Boat" Deformation

Unlike the planar benzene rings found in unstrained aromatics, the benzene rings in dichloro[2.2]paracyclophane are forced into a distorted boat conformation .

  • Bridgehead Carbons: The carbons connected to the ethylene bridges are bent out of the aromatic plane by approximately 12–14° .

  • Transannular Distance: The average distance between the two face-to-face benzene rings is roughly 3.09 Å . This is significantly shorter than the standard van der Waals separation of graphite layers (3.40 Å), resulting in strong transannular

    
    -electron repulsion.[2]
    
  • Bond Elongation: To accommodate this strain, the bridge C-C bonds are elongated to approximately 1.57–1.60 Å , longer than typical

    
     bonds (1.54 Å).[2]
    
Quantitative Geometric Parameters

The following table summarizes the key geometric metrics for the dichloro-substituted core compared to the parent hydrocarbon.

ParameterValue (Approx.)Structural Significance
Transannular Distance 3.09 ÅIndicates significant

-

repulsion; facilitates thermal cleavage.
Bridge Bond Length 1.58 ÅElongated C-C bond weakens the bridge, lowering cleavage energy for CVD.[2]
Ring Torsion Angle 12–15°Deviation from planarity; creates "internal" strain energy (~31 kcal/mol).[2]
Cl-C Bond Length 1.74 ÅStandard aromatic C-Cl length; introduces steric bulk and dipole moments.

Isomerism: The "Pseudo" Nomenclature

Commercial dichloro[2.2]paracyclophane is rarely a single pure compound; it is a mixture of isomers.[2] Because the rings can rotate relative to each other during synthesis (before the second bridge forms) or be substituted in different patterns, standard ortho/meta/para nomenclature is insufficient. We use the pseudo nomenclature to describe the relationship between substituents on different rings.

The Three Principal Isomers

Assuming one chlorine on each ring (the standard "dimer" formulation):

  • Pseudo-ortho: Substituents are eclipsed (directly above/below each other) on adjacent bridgehead carbons.[2] This is often the most chiral and sterically crowded form.

  • Pseudo-meta: Substituents are offset by one position across the rings.

  • Pseudo-para: Substituents are on opposite ends of the molecular axis (centrosymmetric). This is the most thermodynamically stable and symmetric form.

Visualization of Isomeric Logic

The following diagram illustrates the logical classification of these isomers based on substitution patterns.

IsomerLogicRootDichloro[2.2]paracyclophane(C16H14Cl2)SubstituentsSubstituent Orientation(Inter-ring Relationship)Root->SubstituentsDefined byP_OrthoPseudo-Ortho(Eclipsed adjacent)Substituents->P_Ortho1,2 relationshipP_MetaPseudo-Meta(Offset)Substituents->P_Meta1,3 relationshipP_ParaPseudo-Para(Centrosymmetric)Substituents->P_Para1,4 relationshipPropertiesPhysical Properties(MP, Solubility, Dipole)P_Ortho->PropertiesP_Meta->PropertiesP_Para->Properties

Figure 1: Logical hierarchy of dichloro[2.2]paracyclophane isomers based on inter-ring substitution patterns.

Experimental Protocol: Isomer Separation & Characterization

While the industrial Gorham process uses the isomeric mixture, research applications (e.g., chiral catalysis or specific crystal engineering) require pure isomers.[2] The pseudo-para and pseudo-ortho isomers have distinct dipole moments, allowing for separation via chromatography or recrystallization.[2]

Protocol: Chromatographic Isolation

Objective: Isolate pseudo-ortho and pseudo-para dichloro[2.2]paracyclophane from a crude mixture.

Reagents:

  • Crude Dichloro[2.2]paracyclophane mixture.[2][3]

  • Solvent System: Hexane / Dichloromethane (DCM) or Hexane / Acetone.[2]

  • Stationary Phase: Silica Gel (230-400 mesh).[2]

Workflow:

  • Dissolution: Dissolve 1.0 g of crude dimer in minimal DCM. Adsorb onto silica if performing dry loading (recommended for resolution).[2]

  • Column Packing: Pack a glass column with silica gel using 100% Hexane.

  • Elution Gradient:

    • Start with 100% Hexane to elute non-polar impurities.[2]

    • Shift to 10:1 Hexane:DCM. The pseudo-para isomer (non-polar, symmetric) typically elutes first.[2]

    • Increase polarity to 5:1 Hexane:DCM. The pseudo-ortho isomer (polar, significant dipole) elutes second.[2]

  • Recrystallization: Collect fractions. Recrystallize the pseudo-para fraction from hot ethanol or chloroform to obtain high-purity crystals (Target MP: ~167–170 °C).

Visualization of Separation Workflow

SeparationWorkflowInputCrude DichloroMixtureDissolveDissolution(DCM/Hexane)Input->DissolveColumnSilica Chromatography(Gradient Elution)Dissolve->ColumnLoadFrac1Fraction 1:Pseudo-ParaColumn->Frac1Low PolarityFrac2Fraction 2:Pseudo-OrthoColumn->Frac2High PolarityRecrystRecrystallization(EtOH/CHCl3)Frac1->RecrystFrac2->RecrystAnalysisValidation(NMR/XRD)Recryst->Analysis

Figure 2: Step-by-step workflow for the chromatographic separation of dichloro[2.2]paracyclophane isomers.

Application Context: The Gorham Process

The molecular geometry described above is the direct cause of the dimer's utility in the Gorham Process . The strain energy (~31 kcal/mol) trapped in the bent benzene rings serves as the thermodynamic driving force for the cleavage reaction.

  • Sublimation (150°C): The solid dimer transitions to gas. The robust C-Cl bonds remain intact.

  • Pyrolysis (650°C): The strained ethylene bridges cleave. The molecule splits into two reactive chloro-p-xylylene monomers.

    • Mechanism:[2][4][5][6] The release of the "boat" strain into a planar "quinoid" monomer structure provides the energy to break the C-C bonds.

  • Deposition (25°C): Monomers adsorb onto the surface and polymerize via radical coupling to form Parylene C (poly(chloro-p-xylylene)).

Critical Note: If the dimer were not strained (i.e., if the geometry were planar), the activation energy for this cleavage would be too high to occur cleanly without degrading the chlorine substituents.

References

  • Molecular Structure & Strain

    • Brown, C. J., & Farthing, A. C. (1949).[2][1] "Preparation and Structure of Di-p-Xylylene." Nature, 164, 915–916.[2]

    • Source:[2]

  • Isomer Characterization

    • Dodziuk, H., et al. (2011).[2][7] "Structure and NMR Spectra of Some [2.2]Paracyclophanes." The Journal of Physical Chemistry A, 115(38), 10638–10649.[2]

    • Source:[2]

  • Synthesis & Separation

    • Hopf, H. (1978).[2] "The [2.2]Paracyclophanes." Angewandte Chemie International Edition, 17(8), 559-638.[2] (Classic review on pseudo-isomer separation).

    • Source:[2]

  • Parylene Deposition Process

    • Fortin, J. B., & Lu, T. M. (2004).[2] Chemical Vapor Deposition Polymerization: The Growth and Properties of Parylene Thin Films. Kluwer Academic Publishers.[2]

    • Source:[2]

Methodological & Application

applications of dichloro--paracyclophane in microelectronics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity CVD Deposition of Parylene C using Dichloro-[2.2]-paracyclophane

Executive Summary

This guide details the application of dichloro-[2.2]-paracyclophane (CAS: 28804-46-8), the specific dimer precursor used to deposit Parylene C via chemical vapor deposition (CVD).[1] While often generalized as "Parylene coating," the precise control of this precursor determines the reliability of moisture barriers and dielectric layers in high-value microelectronics and implantable Bio-MEMS.

Unlike liquid conformal coatings (acrylics, urethanes), this process utilizes the Gorham Process —a solvent-free, room-temperature vacuum deposition. This protocol bridges the gap between raw chemical precursor handling and the final engineering properties required for FDA-class medical devices and IPC-class electronics.

Material Science & Mechanism

The Precursor: Dichloro-[2.2]-paracyclophane

The starting material is a stable, granular white powder. It consists of two chloro-benzene rings joined by two ethylene bridges in a strained "sandwich" structure.

  • Role: It acts strictly as the dimer source. It is chemically inert until sublimated.

  • Criticality: Purity >99% is required to prevent "spitting" (particulate contamination) during sublimation.

The Gorham Process (CVD Mechanism)

The conversion from solid dimer to conformal polymer film occurs in three distinct thermodynamic zones. This is not a line-of-sight process; the gaseous monomer penetrates crevices as small as 0.01 microns.

GorhamProcess cluster_chem Chemical Transformation Sublimation 1. SUBLIMATION (Vaporizer) Temp: 150°C - 175°C State: Solid Dimer -> Vapor Dimer Pyrolysis 2. PYROLYSIS (Furnace) Temp: 690°C State: Dimer -> Monomer (Diradical) Sublimation->Pyrolysis Vacuum Transport (~15-30 mTorr) Deposition 3. DEPOSITION (Chamber) Temp: 25°C (Room Temp) State: Monomer -> Polymer (Parylene C) Pyrolysis->Deposition Cleavage of Ethylene Bridges Trap 4. COLD TRAP (Protection) Temp: -70°C to -90°C Capture: Unreacted Monomer Deposition->Trap Residual Gas Chem1 Dichloro-[2.2]-paracyclophane (Stable Dimer) Chem2 Chloro-p-xylylene (Reactive Monomer) Chem1->Chem2 Chem3 Poly(chloro-p-xylylene) (Parylene C Film) Chem2->Chem3

Figure 1: The thermodynamic workflow of the Gorham Process converting precursor to polymer.

Technical Specifications & Performance Data

Parylene C is the preferred variant for microelectronics due to its balance of dielectric strength and barrier properties.[2]

PropertyValue (Parylene C)Relevance to Microelectronics
Dielectric Strength 5,600 V/mil (at 1 mil)Superior insulation for high-density PCBs; allows thinner coatings than epoxy.
Volume Resistivity 8.8 x 10^16 Ω·cmPrevents leakage currents in sensitive sensor arrays.
Dielectric Constant 3.15 (at 60 Hz)Low enough for most RF applications (though Parylene N is lower).
Water Absorption < 0.1% (24h)Critical moisture barrier for preventing dendritic growth/corrosion.
Gas Permeability 0.6 (N₂), 0.1 (Moisture)Hermetic-equivalent sealing for MEMS.
Melting Point 290°CWithstands standard reflow soldering temperatures (short duration).

Detailed Protocol: Deposition Workflow

Objective: Deposit a 5µm conformal layer of Parylene C on a silicon MEMS wafer.

Phase 1: Surface Preparation & Adhesion Promotion

Causality: Parylene has poor mechanical adhesion to inorganic substrates (Si, Glass, Au) because it deposits via physical adsorption. Chemical bridging is required.

Reagents:

  • Silane A-174 (3-Methacryloxypropyltrimethoxysilane).[3]

  • Isopropyl Alcohol (IPA).[4]

  • Deionized (DI) Water.[4]

Protocol (The "Dip" Method):

  • Clean: Sonicate parts in IPA for 5 mins to remove oils. Dry with N₂.

  • Mix Solution: Prepare a fresh solution of IPA : DI Water : Silane A-174 in a ratio of 100 : 100 : 1 .

    • Note: The solution must be stirred for 30 mins to hydrolyze the silane (activating the methoxy groups).

  • Immersion: Submerge parts for 15-30 minutes .

  • Rinse: Agitate in pure IPA for 15 seconds.

    • Why: Removes excess silane oligomers that cause "chalky" or weak layers.

  • Cure: Bake at 100°C for 30 minutes .

    • Why: Drives condensation reaction, locking the silane to the substrate surface hydroxyls.

Phase 2: CVD Deposition Setup
  • Load Dimer: Weigh 10g of Dichloro-[2.2]-paracyclophane (approx. 1g per 1µm thickness for standard small chambers, verify with your specific chamber factor).

    • Form: Make a "boat" out of heavy-gauge aluminum foil.

  • Load Samples: Place samples in the deposition chamber. Ensure spacing; rotation fixtures are recommended for complex 3D geometries to ensure uniform monomer flow, though the process is non-line-of-sight.

  • System Check:

    • Cold Trap: Fill with Liquid Nitrogen (LN2). Wait until trap temp < -90°C.

    • Base Vacuum: Pump down to < 5 mTorr .

Phase 3: The Run (Automated/Manual Control)
  • Pyrolysis Heat-Up: Set Furnace to 690°C . Wait for stabilization.

  • Vaporizer Heat-Up: Set Vaporizer to 175°C .

    • Process Control: The vaporizer heater should be PID-controlled based on chamber pressure.

    • Setpoint: Maintain chamber pressure at 20-25 mTorr (Base + 15 mTorr offset).

    • Logic: If pressure drops, the vaporizer heats up to sublime more dimer. If pressure spikes, heating stops to prevent "snow" (uncracked dimer) deposition.

  • Termination: When the pressure drops to base level (indicating all dimer is consumed), the cycle is complete.

Adhesion Mechanism Visualization

The success of the application relies on the interface between the inorganic substrate and the organic polymer.

AdhesionMechanism cluster_substrate Substrate Interface cluster_silane Silane A-174 Linker cluster_parylene Parylene C Layer Substrate Silicon/Glass Surface (Rich in -OH Groups) SilaneHead Hydrolyzed Silane Groups (-Si-OH) Substrate->SilaneHead Condensation (Covalent Si-O-Si Bond) SilaneTail Methacrylate Tail (C=C Double Bond) SilaneHead->SilaneTail Molecular Backbone Monomer Radical Monomer (Chloro-p-xylylene) SilaneTail->Monomer Free Radical Attack (Vinyl Polymerization) Polymer Polymer Chain Monomer->Polymer Chain Growth

Figure 2: Chemical bridging mechanism of Silane A-174 between inorganic substrate and Parylene C.

Troubleshooting & Quality Control

Self-Validating the Protocol: Every run must undergo these non-destructive (and one destructive sample) tests:

  • The "Scotch Tape" Test (ASTM D3359):

    • Method: Scribe a grid on a witness slide (sacrificial sample included in the run). Apply pressure-sensitive tape and peel back at 180°.

    • Pass Criteria: 0% removal of coating.

  • Thickness Verification:

    • Method: Spectral reflectometry or step-height profilometry on the witness slide.

    • Tolerance: ±10% of target.

  • Visual Inspection (10x Magnification):

    • Problem: Cloudy/Milky Film.

      • Cause: Deposition rate too fast (pressure too high) or chamber leak.

    • Problem: Pinholes.

      • Cause: Particulate contamination on substrate before coating.

References

  • Specialty Coating Systems. (2021). Parylene Specifications and Properties. Retrieved from [Link]

  • Fortin, J. B., & Lu, T.-M. (2004). Chemical Vapor Deposition Polymerization: The Growth and Properties of Parylene Thin Films. Kluwer Academic Publishers.
  • Golda-Cepa, M., et al. (2020). "Parylene C as a versatile biocompatible coating for biomedical applications."[1][5] Materials Science and Engineering: C. Retrieved from [Link]

  • ASTM International. (2022). ASTM D3359-17: Standard Test Methods for Rating Adhesion by Tape Test. Retrieved from [Link]

  • MicroConnex. (n.d.). Parylene Conformal Coating Specifications & Properties. Retrieved from [Link]

Sources

Protocol for the Chemical Vapor Deposition of Parylene C from Dichloro-[2.2]paracyclophane

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Rationale

This guide details the polymerization of dichloro-[2.2]paracyclophane (the dimer) into Poly(chloro-p-xylylene) (Parylene C) via the Gorham Process. Unlike liquid-phase polymerizations, this process utilizes Chemical Vapor Deposition (CVD) to form a pinhole-free, conformational coating of uniform thickness.[1][2][3]

Why This Protocol Matters

Parylene C is the "gold standard" for biocompatible encapsulation (USP Class VI). However, the polymerization is not spontaneous; it requires a precise thermal cracking mechanism. If the pyrolysis temperature is too low, you deposit uncleaved dimer (cloudy film). If the pressure is too high, you compromise the mean free path, leading to non-uniform deposition. This protocol standardizes these variables to ensure high-fidelity replication.

The Chemical Pathway (Mechanism)[4][5]

The transformation involves three distinct phases occurring in separate reactor zones. Understanding this causality is critical for troubleshooting.

  • Sublimation: The solid dimer transitions to a gas.[4]

  • Pyrolysis: The stable dimer bridge is thermally cleaved, creating highly reactive p-xylylene diradicals (monomers).

  • Polymerization: The monomers adsorb onto the cool substrate and instantaneously link to form high-molecular-weight polymer chains.

Pathway Visualization

ParylenePath Dimer Dichloro-[2.2]paracyclophane (Solid Dimer) GasDimer Dimer Gas (150°C) Dimer->GasDimer Sublimation Vacuum < 50 mTorr Monomer Chloro-p-xylylene (Reactive Monomer) GasDimer->Monomer Pyrolysis 690°C (Cleavage) Polymer Poly(chloro-p-xylylene) (Parylene C Film) Monomer->Polymer Deposition 25°C (Free Radical Polymerization)

Figure 1: The chemical transformation pathway from stable dimer to cross-linked polymer film.

Experimental Setup & Hardware

The deposition system must be a vacuum-tight reactor comprising three differentially heated zones.

Hardware Specifications
ComponentFunctionCritical Parameter
Vaporizer Sublimes the solid dimer.[4][5]Temp: 150°C (Ramped)
Pyrolyzer Cracks dimer into monomer.Temp: 690°C ± 10°C
Deposition Chamber Substrate holding area.Temp: 25°C (Ambient)
Cold Trap Protects pump from monomer.Temp: -90°C to -135°C
Vacuum Pump Maintains process pressure.Base Pressure: < 10 mTorr
Reactor Flow Diagram

ReactorFlow cluster_0 Zone 1: Vaporization cluster_1 Zone 2: Pyrolysis cluster_2 Zone 3: Deposition cluster_3 Exhaust System Vaporizer Vaporizer Boat (Solid Dimer) Pyrolyzer Pyrolysis Furnace (690°C) Vaporizer->Pyrolyzer Dimer Gas Chamber Deposition Chamber (Room Temp) Pyrolyzer->Chamber Monomer Gas ColdTrap Cold Trap (-90°C) Chamber->ColdTrap Residual Gas Substrate Target Substrates (Rotating Fixture) Pump Vacuum Pump ColdTrap->Pump

Figure 2: Schematic of the Gorham Process CVD reactor flow.

Pre-Deposition Protocols (Critical)

Adhesion is the primary failure mode for Parylene C. The polymer relies on mechanical interlocking and Van der Waals forces unless chemically tethered.

Protocol A: Substrate Cleaning
  • Solvent Clean: Sequential sonications in Acetone, Isopropanol (IPA), and Deionized (DI) water (5 mins each).

  • Drying: Nitrogen blow dry followed by oven bake (100°C for 30 mins) to remove moisture. Note: Parylene is hydrophobic; trapped moisture will cause delamination.

Protocol B: A-174 Silane Promotion

Use A-174 Silane (3-Methacryloxypropyltrimethoxysilane) to create a covalent bridge between inorganic substrates (glass, metal, silicon) and the organic Parylene film.

Method 1: Vapor Phase (Preferred)

  • Place 1-2 drops of neat A-174 silane on a glass slide inside the deposition chamber.

  • Run a "Silane Only" cycle (vacuum pull-down) prior to the main deposition.

  • Why: This coats complex geometries more uniformly than dipping.

Method 2: Wet Dip (Alternative)

  • Solution Prep: Mix IPA : DI Water : A-174 in a ratio of 150 : 10 : 1 .

  • Activation: Stir for 2 hours to allow hydrolysis of the silane.

  • Dip: Submerge parts for 15-30 minutes.

  • Rinse: Agitate in pure IPA for 15 seconds to remove excess silane oligomers.

  • Cure: Air dry for 30 mins.

Polymerization Protocol (Step-by-Step)

Safety Warning: Dichloro-[2.2]paracyclophane dust is an irritant.[6] Handle with gloves and mask.

Step 1: System Initialization
  • Clean Cold Finger: Ensure the cold trap (cold finger) is free of old polymer.[7] Apply a thin layer of soap solution (Micro-90) to the cold finger to facilitate easy stripping of waste polymer later.

  • Load Dimer: Weigh the dichloro-[2.2]paracyclophane dimer.

    • Calculation: ~1.6 g of dimer yields ~1 µm thickness on 1000 cm² surface area (approximate; requires system calibration).

    • Load dimer into the aluminum foil boat in the vaporizer zone.[8]

Step 2: Loading & Pump Down
  • Load substrates into the chamber. Ensure they do not touch each other (shadowing effects).

  • Install the cold finger and fill the trap with Liquid Nitrogen (LN2) or engage the chiller. Temp must be < -70°C.

  • Seal chamber and start the vacuum pump.

  • Wait: Allow system to reach base pressure (< 10 mTorr ). This ensures no air is present to oxidize the monomer.

Step 3: Pyrolysis & Deposition[6]
  • Heat Pyrolyzer: Set Pyrolyzer to 690°C . Wait for stabilization.

  • Start Vaporization: Begin heating the vaporizer.

    • Ramp Profile: Do not shoot to 150°C immediately. Ramp slowly to maintain a chamber pressure of 20–30 mTorr above base pressure.

    • Logic: If pressure spikes >100 mTorr, the mean free path decreases, causing monomer-monomer collisions in the gas phase (snow/dust formation) rather than on the substrate.

  • Monitor: The deposition is passive. The monomer gas flows into the ambient chamber and polymerizes on contact.[9]

Step 4: Termination
  • When the pressure drops back to base pressure (< 10 mTorr), the dimer is exhausted.

  • Turn off heaters.

  • Stop Vacuum: Isolate the pump.

  • Vent: Slowly vent the chamber to atmosphere.

  • Unload: Remove samples.

Characterization & Validation

MetricMethodAcceptance Criteria
Thickness Spectral Reflectometry or ProfilometryTarget ± 10%
Adhesion ASTM D3359 (Tape Test)Classification 5B (0% removal)
Uniformity Optical inspection at 5 pointsNo "rainbow" fringes (indicates unevenness)
Integrity IPA Dip TestNo swelling or peeling after 5 min soak

Troubleshooting Guide

Issue: Cloudy or "Milky" Film

  • Cause: Pyrolysis temperature too low (< 650°C) or Vaporization too fast.

  • Mechanism:[8][10] Uncleaved dimer is deposited alongside the polymer. Dimer crystals scatter light.

  • Fix: Increase Pyrolyzer to 690°C; Reduce Vaporizer ramp rate.

Issue: Pinholes

  • Cause: Particulate contamination or coating too thin (< 1 µm).

  • Fix: Improve cleanroom protocols; Increase dimer mass.

Issue: Poor Adhesion (Delamination)

  • Cause: Surface oxides or lack of silane.

  • Fix: Implement Protocol B (A-174 Silane). Verify substrate is bone-dry before coating.

References

  • Gorham, W. F. (1966). A New, General Synthetic Method for the Preparation of Linear Poly-p-xylylenes. Journal of Polymer Science Part A-1: Polymer Chemistry. Link

  • Specialty Coating Systems (SCS) . (2022). Parylene and A-174 Silane Adhesion Promotion. Link

  • Fortin, J. B., & Lu, T.-M. (2004). Chemical Vapor Deposition Polymerization: The Growth and Properties of Parylene Thin Films. Kluwer Academic Publishers.
  • Electronic Coating Technologies . (2023). Parylene Deposition Process and Troubleshooting. Link

  • Sigma-Aldrich . (2024).[11] Safety Data Sheet: Dichloro-[2.2]paracyclophane. Link

Sources

Precision Fabrication of Parylene C Dielectric Layers via Dichloro-[2.2]-paracyclophane CVD

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the fabrication of high-performance dielectric layers using dichloro-[2.2]-paracyclophane (Parylene C dimer) via the Gorham Chemical Vapor Deposition (CVD) process. Unlike liquid-phase coatings, this vacuum-deposition method yields pinhole-free, conformal insulating films with exceptional dielectric strength (>5,000 V/mil) and biocompatibility. This guide is optimized for researchers developing Organic Field-Effect Transistors (OFETs), flexible sensors, and implantable bio-electronics where interface quality and barrier integrity are critical.

Material Science & Mechanism

The fabrication process relies on the unique chemistry of dichloro-[2.2]-paracyclophane . This stable, granular dimer is converted into a reactive monomer gas, which then polymerizes spontaneously on the substrate surface at room temperature.[1][2][3] This "room temperature vulcanization" avoids thermal stress on sensitive organic substrates.

The Gorham Process Mechanism
  • Sublimation: The solid dimer transitions to a gas at ~150°C.

  • Pyrolysis: The gaseous dimer is cracked at ~690°C into two reactive monomer radicals (chloro-p-xylylene).

  • Deposition: Monomers adsorb onto the cool substrate and polymerize into poly(chloro-p-xylylene) (Parylene C).

Chemical Pathway Diagram

GorhamProcess Dimer Dichloro-[2.2]-paracyclophane (Stable Dimer) GasDimer Dimer Gas (150°C, 1.0 Torr) Dimer->GasDimer Sublimation Monomer Chloro-p-xylylene (Reactive Monomer) GasDimer->Monomer Pyrolysis (690°C, <0.5 Torr) Polymer Parylene C (Polymer Film) Monomer->Polymer Deposition (25°C, Adsorption)

Figure 1: The chemical transformation pathway from stable dimer to dielectric polymer film.

Critical Parameters & Dielectric Properties

Parylene C is chosen for its balance of barrier properties and dielectric performance.[4] The chlorine atom in the lattice increases the dielectric constant compared to Parylene N, but also improves moisture resistance.

PropertyValueTest MethodRelevance
Dielectric Constant (k) 3.15 (60 Hz) / 2.95 (1 MHz)ASTM D150Gate capacitance in OFETs.
Dielectric Strength 5,600 V/mil (220 V/µm)ASTM D149Breakdown voltage limit.[5][6]
Dissipation Factor 0.020 (60 Hz)ASTM D150Signal loss in AC applications.
Volume Resistivity 8.8 x 10¹⁶ Ω[6][7]·cmASTM D257Leakage current prevention.
Refractive Index 1.639-Optical thickness verification.

Experimental Protocol: CVD Fabrication

Safety Note: Perform all operations in a ventilated lab. The pyrolysis furnace operates at high temperatures.[1]

Phase 1: Substrate Preparation & Adhesion Promotion

Expert Insight: Parylene has poor intrinsic adhesion to inorganic substrates (Si, glass, Au). Chemical grafting is mandatory for reliable dielectric layers.

  • Cleaning:

    • Sonicate substrates in Acetone (10 min) -> Isopropanol (10 min) -> DI Water (10 min).

    • Dry with N₂ gun.

    • Plasma Treat: O₂ Plasma (100W, 60s) to generate surface hydroxyl (-OH) groups.

  • Silanization (The A-174 Protocol):

    • Reagent: 3-(Trimethoxysilyl)propyl methacrylate (Silane A-174).

    • Method A (Vapor Phase - Recommended): Place 1-2 drops of A-174 in a small boat inside the CVD chamber during the initial vacuum pull-down (before deposition).

    • Method B (Solution Soak): Mix 0.5% A-174 in 50:50 Isopropanol/DI Water. Soak substrate for 30 min. Air dry.

    • Mechanism:[1][8][9] The silane methoxy groups bind to substrate -OH; the methacrylate tail binds to the depositing Parylene radical.[10]

Phase 2: The CVD Deposition Cycle

Equipment: Specialty Coating Systems (SCS) Labcoter or equivalent.

  • Dimer Loading:

    • Calculate mass based on desired thickness (

      
      ).[11]
      
    • Rule of Thumb: ~1.8 g of dimer yields ~1 µm film (system dependent).

    • Load dichloro-[2.2]-paracyclophane into the aluminum foil boat. Insert into the vaporizer zone.[1][3]

  • System Seal & Pump Down:

    • Load substrates into the deposition chamber.[1][3] Ensure line-of-sight is not blocked (though Parylene is conformal, rotation helps uniformity).

    • Engage vacuum pump.[2] Target base pressure: < 10 mTorr .

  • Process Initiation:

    • Step A: Turn on Pyrolysis Furnace. Setpoint: 690°C . Wait for stabilization.

    • Step B: Turn on Vaporizer. Setpoint: 175°C .

    • Control Logic: The vaporizer heater should cycle on/off based on chamber pressure. If pressure spikes, sublimation is too fast (risk of nucleation in gas phase).

  • Deposition:

    • Monitor the "Cold Trap" (must be filled with LN₂ or mechanically chilled to -70°C) to protect the pump.

    • Process is complete when the vaporizer pressure returns to base levels (dimer consumed).

Phase 3: Post-Deposition & Annealing
  • Cool Down: Allow vaporizer to cool below 50°C before venting.

  • Venting: Introduce air/N₂ slowly to avoid turbulence disturbing the films.

  • Annealing (Optional but Recommended for OFETs):

    • Anneal films at 140°C for 2 hours in N₂ or Vacuum.

    • Benefit: Increases crystallinity, stabilizes the dielectric constant, and removes unreacted monomer/dimer entrapped in the matrix.

Workflow Visualization

The following diagram illustrates the equipment logic and process flow, highlighting the critical control points.

CVDWorkflow Start Start: Substrate Prep (Clean + Silane A-174) Load Load Dimer & Substrates Start->Load Vacuum Pump Down (< 10 mTorr) Load->Vacuum Pyrolysis Heat Pyrolyzer (690°C) Vacuum->Pyrolysis Vaporize Ramp Vaporizer (175°C) Pyrolysis->Vaporize System Ready Deposit Deposition Chamber (Room Temp, ~25 mTorr) Vaporize->Deposit Monomer Flow Trap Cold Trap (-70°C) Deposit->Trap Exhaust End Vent & Unload Deposit->End Dimer Consumed

Figure 2: Operational workflow for the CVD deposition process.

Troubleshooting & Optimization (Field-Proven Insights)

IssueProbable CauseCorrective Action
Film Delamination Poor surface prep or missing Silane.Must use Silane A-174.[9][11] Verify O₂ plasma step. Check shelf-life of Silane.
Cloudy / White Film Deposition rate too fast.Reduce Vaporizer temperature. High pressure causes gas-phase nucleation (snow) rather than surface polymerization.
Pinholes Particulates or fast growth.Clean chamber (micro-vacuum). Reduce growth rate to < 5 nm/s.
High Surface Roughness High crystallinity during growth.Lower deposition pressure. Roughness is detrimental to OFET charge mobility; aim for RMS < 2 nm.
Low Breakdown Voltage Thickness too low (< 100 nm).Parylene C properties degrade below 100 nm due to island growth. Target > 200 nm for reliable gate dielectrics.

References

  • Specialty Coating Systems. (2022).[7] Parylene Dielectric Properties. Retrieved from

  • Advanced Coating. (2024). An In-Depth Guide to the Parylene Coating Process. Retrieved from

  • HZO. (2022). Parylene Coating Process: Explanation, Illustrations, Pros & Cons. Retrieved from

  • National Institutes of Health (PMC). (2024). Parylene C as a versatile dielectric material for organic field-effect transistors. Retrieved from

  • Penn State Materials Research Institute. Parylene Deposition Protocol. Retrieved from

Sources

Harnessing Planar Chirality: A Guide to Synthesizing Chiral Ligands from Dichloro[2.2]paracyclophane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Advantage of [2.2]Paracyclophane in Chiral Ligand Design

In the landscape of asymmetric catalysis, the architecture of a chiral ligand is paramount in dictating the stereochemical outcome of a reaction. While central and axial chirality are well-established motifs, planar chirality offers a distinct and powerful tool for creating highly effective and selective catalysts. [2.2]Paracyclophane, with its rigid, layered aromatic rings, serves as a preeminent scaffold for constructing planar chiral ligands.[1][2][3][4] This unique three-dimensional structure provides a sterically defined and conformationally stable environment, crucial for inducing high levels of enantioselectivity in a wide array of chemical transformations.[1]

The journey from commercially available starting materials to sophisticated chiral ligands is a testament to the versatility of modern organic synthesis. Dichloro[2.2]paracyclophane, a key precursor, opens the door to a diverse family of ligands through strategic functionalization. This guide provides an in-depth exploration of the synthesis of chiral ligands derived from this versatile starting material, offering both the theoretical underpinnings and practical, field-tested protocols for their preparation and application. The ligands discussed herein have demonstrated remarkable success in various catalytic processes, making them invaluable assets for researchers in academia and the pharmaceutical industry.[3][5]

Synthetic Strategy: From Dichloro[2.2]paracyclophane to Functionalized Chiral Ligands

The synthetic pathway from dichloro[2.2]paracyclophane to a functional chiral ligand typically involves a multi-step sequence. The initial key transformation is often a resolution of the racemic starting material or an enantioselective functionalization to establish the planar chirality. Subsequent steps focus on introducing the desired coordinating atoms, such as phosphorus or nitrogen, to create the final ligand.

A prominent and highly successful class of ligands derived from [2.2]paracyclophane are bisphosphine ligands, such as PhanePHOS. The synthesis of these ligands showcases a common and effective strategy. The following sections will detail the protocols for synthesizing a representative planar chiral bisphosphine ligand, highlighting the critical experimental considerations at each stage.

G A Dichloro[2.2]paracyclophane (Starting Material) B Suzuki-Miyaura Coupling (Introduction of Hydroxyl Groups) A->B C Triflation (Activation of Hydroxyl Groups) B->C D Phosphinylation (Introduction of Phosphine Oxide) C->D E Reduction (Formation of Bisphosphine Ligand) D->E F Planar Chiral Bisphosphine Ligand (e.g., PhanePHOS) E->F

Caption: Synthetic workflow for a planar chiral bisphosphine ligand.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a planar chiral bisphosphine ligand, exemplified by the synthesis of a PhanePHOS-type ligand. These procedures are based on established literature methods and are designed to be reproducible in a standard synthetic chemistry laboratory.[6][7]

Protocol 1: Synthesis of (Sp)-4,12-Bis(2-hydroxyphenyl)[2.2]paracyclophane

This initial step utilizes a Suzuki-Miyaura cross-coupling reaction to introduce hydroxyl-functionalized aryl groups onto the paracyclophane scaffold.

Materials:

  • (Sp)-4,12-Dibromo[2.2]paracyclophane

  • 2-Hydroxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (Sp)-4,12-dibromo[2.2]paracyclophane (1.0 eq), 2-hydroxyphenylboronic acid (2.5 eq), and K₂CO₃ (4.0 eq).

  • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • To this suspension, add Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to reflux (typically around 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diol.

Protocol 2: Synthesis of the Corresponding Bistriflate

The hydroxyl groups are converted to triflates to create excellent leaving groups for the subsequent phosphinylation step.[6]

Materials:

  • (Sp)-4,12-Bis(2-hydroxyphenyl)[2.2]paracyclophane

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the diol from the previous step (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (2.2 eq) followed by the dropwise addition of Tf₂O (2.2 eq).

  • Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude bistriflate is often used in the next step without further purification.

Protocol 3: Synthesis of the Bis(phosphine oxide)

This step introduces the phosphorus atoms onto the paracyclophane backbone via a palladium-catalyzed coupling reaction.[6]

Materials:

  • Bistriflate from Protocol 2

  • Diphenylphosphine oxide (or other desired secondary phosphine oxide)

  • Palladium(II) acetate [Pd(OAc)₂]

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the crude bistriflate (1.0 eq), diphenylphosphine oxide (2.5 eq), Pd(OAc)₂ (0.1 eq), and dppb (0.12 eq).

  • Add anhydrous DMF (or DMSO) and DIPEA (3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or ³¹P NMR).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired bis(phosphine oxide).

Protocol 4: Reduction to the Bisphosphine Ligand (PhanePHOS type)

The final step involves the reduction of the phosphine oxides to the corresponding trivalent phosphines.

Materials:

  • Bis(phosphine oxide) from Protocol 3

  • Trichlorosilane (HSiCl₃)

  • Toluene or xylene

  • Triethylamine (Et₃N)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the bis(phosphine oxide) (1.0 eq) in anhydrous toluene (or xylene).

  • Add triethylamine (excess, e.g., 5-10 eq).

  • Cool the solution to 0 °C and slowly add trichlorosilane (excess, e.g., 4-8 eq).

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by ³¹P NMR spectroscopy.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with degassed toluene or diethyl ether.

  • Combine the organic layers, wash with degassed brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting solid is the desired planar chiral bisphosphine ligand and should be stored under an inert atmosphere to prevent oxidation.

Applications in Asymmetric Catalysis

Ligands derived from dichloro[2.2]paracyclophane have proven to be highly effective in a multitude of asymmetric transformations.[3][5] Their rigid structure and well-defined chiral pocket lead to excellent enantioselectivities.

G cluster_0 Paracyclophane-Based Chiral Ligands cluster_1 Asymmetric Reactions A PhanePHOS (Bisphosphine) D Asymmetric Hydrogenation A->D E Allylic Alkylation A->E B PYMCOX (Oxazole-Pyrimidine) F 1,2-Reduction of Ketones B->F C NHC Ligands G Conjugate Boration C->G

Sources

safety protocols for working with dichloro--paracyclophane

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Safety Protocols for Dichloro[2.2]paracyclophane

Abstract

Dichloro[2.2]paracyclophane (dichloro-PCP) is a critical monomer used in the production of high-performance polymeric coatings, particularly in the electronics and aerospace industries.[1][2] Its unique molecular structure, featuring two benzene rings held in close proximity, imparts desirable properties to the resulting polymers but also necessitates specific safety protocols for handling.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of dichloro[2.2]paracyclophane. The protocols herein are synthesized from material safety data sheets (MSDS), regulatory guidelines, and established laboratory best practices to ensure a self-validating system of safety and scientific integrity.

Hazard Identification and Risk Assessment

A thorough understanding of the chemical's properties and associated hazards is the foundation of safe laboratory practice. Dichloro[2.2]paracyclophane is a white crystalline powder that presents multiple health risks upon exposure.[4][5]

Chemical and Physical Properties

A summary of the key physical and chemical identifiers for dichloro[2.2]paracyclophane is provided below.

PropertyValueSource(s)
CAS Number 28804-46-8 (pseudo-para/para isomer mix)[4][6]
10366-05-9 (specific isomer)[7][8]
Molecular Formula C₁₆H₁₄Cl₂[4][7]
Molecular Weight 277.19 g/mol [4][7]
Appearance White to off-white crystalline powder[5][6]
Melting Point 165-167 °C[5]
Boiling Point ~398 °C at 760 mmHg[5]
GHS Hazard Classification

Dichloro[2.2]paracyclophane is classified under the Globally Harmonized System (GHS) with the following hazards. All personnel must be familiar with these classifications before handling the material.

GHS ClassificationHazard StatementSignal WordPictogramSource(s)
Skin IrritationH315: Causes skin irritationWarningGHS07[4][8][9]
Serious Eye IrritationH319: Causes serious eye irritationWarningGHS07[4][8][9]
Respiratory IrritationH335: May cause respiratory irritationWarningGHS07[4][8][9]
Acute Toxicity (Oral)H302: Harmful if swallowedWarningGHS07[4]
Skin SensitizationH317: May cause an allergic skin reactionWarningGHS07[5]
STOT (Repeated Exposure)H373: May cause damage to organs through prolonged or repeated exposureWarningGHS08[5]
Aquatic Toxicity (Acute)H402: Harmful to aquatic life--[4]

STOT: Specific Target Organ Toxicity

The Hierarchy of Controls: A Systematic Approach to Safety

To mitigate the risks identified, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures to ensure personnel safety.

cluster_0 Hierarchy of Controls for Dichloro[2.2]paracyclophane elimination Elimination/Substitution (Generally not feasible for specific research applications) engineering Engineering Controls (Chemical Fume Hood, Ventilated Storage) elimination->engineering Most Effective administrative Administrative Controls (SOPs, Training, Designated Areas) engineering->administrative ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) administrative->ppe Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls

These controls are designed to remove the hazard at the source, before it can contact personnel.

  • Chemical Fume Hood: All procedures involving the handling of solid dichloro[2.2]paracyclophane or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Ventilation: The laboratory and storage areas must be well-ventilated to prevent the accumulation of airborne contaminants.[5][9]

  • Safety Showers & Eyewash Stations: Ensure that eyewash stations and safety showers are readily accessible and tested regularly, located near the workstation where the chemical is handled.[10]

Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for working with dichloro[2.2]paracyclophane must be written and approved. This document should be reviewed by all personnel before they begin work with the compound.

  • Designated Area: All work with this compound should be restricted to a designated and clearly marked area within the laboratory to prevent cross-contamination.

  • Training: Personnel must receive documented training on the specific hazards of dichloro[2.2]paracyclophane, the lab-specific SOP, and emergency procedures.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of appropriate PPE is critical for preventing direct contact.[11][12]

TaskEye ProtectionHand ProtectionRespiratory ProtectionBody Protection
Weighing & Transferring Solid Chemical splash gogglesChemical-resistant nitrile glovesN95 respirator may be required if potential for dust generation cannot be fully controlled within the fume hoodFully-buttoned lab coat
Preparing & Handling Solutions Chemical splash gogglesChemical-resistant nitrile glovesNot generally required if handled exclusively within a fume hoodFully-buttoned lab coat
Cleaning & Waste Disposal Chemical splash gogglesHeavy-duty chemical-resistant glovesNot generally requiredFully-buttoned lab coat

Note on Gloves: Always inspect gloves for tears or punctures before use.[13] Disposable nitrile gloves provide good splash protection for many common solvents, but for prolonged contact or work with aggressive solvents, consult the glove manufacturer's chemical resistance guide.[14] Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[15]

Standard Operating Protocols

Storage Protocol

Proper storage is essential for maintaining chemical stability and preventing accidental release.

  • Store containers in a dry, cool, and well-ventilated place.[9]

  • Keep the container tightly closed to prevent moisture ingress and contamination.[9]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

  • Ensure the storage area is locked or otherwise secured to restrict access to authorized personnel only.[9]

Experimental Protocol: Weighing and Transfer of Solid Dichloro[2.2]paracyclophane

This protocol minimizes the risk of generating airborne dust.

  • Preparation: Ensure the chemical fume hood is operational. Don all required PPE as specified in the table above.

  • Designate Area: Lay down absorbent bench paper within the fume hood to contain any minor spills.

  • Transfer: Retrieve the container from storage. Inside the fume hood, carefully open the container. Use a clean spatula to transfer the desired amount of powder to a tared weighing vessel.

  • Minimize Dust: Perform the transfer slowly and deliberately to avoid creating airborne dust. Avoid pouring the powder directly.

  • Seal: Immediately and securely close the main container.

  • Clean-up: Wipe the spatula with a solvent-dampened cloth. Dispose of the cloth and any contaminated bench paper in the appropriate solid waste container.

Emergency Procedures

Rapid and correct response to an emergency is critical to minimizing harm. All personnel must be trained on these procedures.[16]

cluster_1 Emergency Response Workflow for Exposure exposure Exposure Occurs (Skin, Eyes, Inhalation) scene_safety Ensure Scene is Safe (Remove self from immediate hazard area) exposure->scene_safety decontaminate Decontaminate (Flush skin/eyes with water for 15+ min, Move to fresh air) scene_safety->decontaminate remove_clothing Remove Contaminated Clothing (Avoid pulling over head) decontaminate->remove_clothing get_help Seek Medical Attention (Call 911 or Poison Control. Bring SDS.) decontaminate->get_help remove_clothing->get_help

Caption: Workflow for responding to a chemical exposure event.

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[17]

  • Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes.[4][17] Remove all contaminated clothing while flushing.[18] Seek medical attention if skin irritation or a rash develops.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[18]

Spill Response
  • Minor Spill (Solid): Alert others in the area. Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent it from becoming airborne. Carefully sweep the material into a designated, sealable waste container. Clean the spill area with soap and water.

  • Major Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department immediately. Prevent entry into the area until cleared by safety professionals.

Waste Disposal

All waste containing dichloro[2.2]paracyclophane, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.

  • Containerization: Collect all waste in a compatible, sealed, and clearly labeled container. The label must read "Hazardous Waste" and list the chemical constituents.[19]

  • Disposal: Do not dispose of this chemical down the drain or in regular trash.[9] All waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.[19][20]

References

  • Watson International Ltd. (2018, October 15). Dichloro-[4][4]-paracyclophane CAS 28804-46-8 MSDS. Watson International. Retrieved from [Link]

  • Watson International Ltd. (n.d.). Dichloro-[4][4]-paracyclophane CAS 28804-46-8. Watson International. Retrieved from [Link]

  • The National Institute for Occupational Safety and Health (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Wikipedia. (n.d.). (2.2)Paracyclophane. Wikipedia. Retrieved from [Link]

  • Zhang, T., et al. (2020). Kinetic Resolution of [2.2]Paracyclophane-Derived Cyclic N-Sulfonylimines via Palladium-Catalyzed Addition of Arylboronic Acids. The Journal of Organic Chemistry, 86(2), 1262-1272. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. GOV.UK. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5,11-Dichlorotricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene. PubChem. Retrieved from [Link]

  • Gogin, L. L., et al. (2019). Ways of Synthesizing Dichloro-[4][4]-Paracyclophane: A Review. Catalysis in Industry, 11(1), 34-44. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. CDC. Retrieved from [Link]

  • BESA. (n.d.). Recommended PPE to handle chemicals. Bernardo Ecenarro. Retrieved from [Link]

  • Cram, D. J., & Steinberg, H. (1951). Preparation and reactions of some [2.2] paracyclophane derivatives. The Journal of Organic Chemistry, 16(5), 849-860. Retrieved from [Link]

  • Wang, Y., et al. (2023). Recent Progress in Research on [2.2]Paracyclophane-Based Dyes. Molecules, 28(7), 2933. Retrieved from [Link]

  • Reiss, P. S., et al. (2015). Synthesis and characterization of rigid [2.2]paracyclophane–porphyrin conjugates as scaffolds for fixed-distance bimetallic complexes. RSC Advances, 5(105), 86708-86717. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Organic Syntheses. Retrieved from [Link]

  • Hassan, Z., et al. (2020). Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives. Angewandte Chemie International Edition, 59(6), 2156-2170. Retrieved from [Link]

  • Rowlands, G. J. (2006). The synthesis of enantiomerically pure [2.2]paracyclophane derivatives. Organic & Biomolecular Chemistry, 4(24), 4435-4444. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Chemical Safety and Waste Management Manual. UAB. Retrieved from [Link]

  • Washington State Department of Ecology. (2025, November). Laboratory Guide for Managing Dangerous Waste. Washington State Department of Ecology. Retrieved from [Link]

Sources

Troubleshooting & Optimization

minimizing byproducts in dichloro--paracyclophane production

Technical Support Center: Dichloro-[1][1]paracyclophane Synthesis

Welcome to the technical support center for the synthesis of dichloro-[1][1]paracyclophane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize byproduct formation and optimize your reaction yields by explaining the causality behind experimental choices, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing dichloro-[1][1]paracyclophane, and which is recommended?

There are several routes to synthesize dichloro-[1][1]paracyclophane, but the most prominent and industrially promising method is the Hofmann elimination of a quaternary ammonium salt.[1][2] Other methods, such as the pyrolysis of p-xylene and the Wurtz coupling reaction, are also known but often suffer from low yields and the formation of significant amounts of byproducts.[1][3] For laboratory and industrial-scale production, the Hofmann elimination provides a more controlled and higher-yielding pathway when optimized.[1]

Q2: What are the primary byproducts I should expect in the synthesis of dichloro-[1][1]paracyclophane?

The most common byproduct is a polymer of the p-xylylene intermediate.[4][5] Additionally, various other hydrocarbons, including toluene, can be formed, particularly in high-temperature methods like pyrolysis.[1] The formation of these byproducts is a primary reason for the often low yields of the desired dichloro-[1][1]paracyclophane.

Q3: How can I improve the yield of my dichloro-[1][1]paracyclophane synthesis?

Several strategies can significantly improve your yield:

  • Use of a Polymerization Inhibitor: Adding a polymerization inhibitor, such as phenothiazine, can increase the amount of the desired [2.2]paracyclophane formed by preventing the polymerization of the reactive intermediate.[4][6]

  • Alternative Anion Exchange: Using aqueous sodium hydroxide solution instead of silver oxide for the anion exchange in the Hofmann elimination step has been shown to result in a significant improvement in product yield.[5][6]

  • Catalysis: The use of catalytic technologies, including alkalis and Lewis acids, can be a promising way to enhance the efficiency of the synthesis.[1]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield of Dichloro-[1][1]paracyclophane with a Large Amount of Insoluble White Polymer

Question: My reaction has resulted in a very low yield of the desired dichloro-[1][1]paracyclophane, and the reaction vessel is coated with a significant amount of a white, insoluble polymer. What is causing this, and how can I fix it?

Answer:

Root Cause Analysis: The formation of a large amount of polymer is a classic sign that the highly reactive p-xylylene intermediate, generated during the elimination reaction, is undergoing polymerization rather than the desired dimerization to form the[1][1]paracyclophane. This is a common side reaction that directly competes with the formation of your target molecule.[4][5]

Troubleshooting Workflow:

Gcluster_0Problem Identificationcluster_1Immediate Corrective Actionscluster_2Protocol Optimizationcluster_3Desired OutcomeProblemLow Yield & High Polymer FormationInhibitorAdd Polymerization Inhibitor(e.g., Phenothiazine)Problem->Inhibitor Suppress polymerizationConcentrationOptimize Reactant Concentration(High Dilution)Problem->Concentration Favor intramolecularcyclizationAnion_ExchangeSwitch to Aqueous NaOHfor Anion ExchangeInhibitor->Anion_ExchangeConcentration->Anion_ExchangeSolventEvaluate Solvent System(e.g., Toluene)Anion_Exchange->SolventTemperatureControl Reaction TemperatureSolvent->TemperatureOutcomeIncreased Yield ofDichloro-[2,2]paracyclophaneTemperature->Outcome

Caption: Troubleshooting workflow for low yield and high polymer formation.

Detailed Steps:

  • Introduce a Polymerization Inhibitor:

    • What to do: Add a small amount of a polymerization inhibitor, such as phenothiazine (e.g., 0.5 g for a reaction with 300 ml of toluene), to the reaction mixture before heating.[4]

    • Why it works: Phenothiazine acts as a radical scavenger, interrupting the chain reaction of polymerization of the p-xylylene intermediate, thus allowing more of it to dimerize into the desired paracyclophane.

  • Optimize Reaction Conditions:

    • What to do: Consider using aqueous sodium hydroxide for the anion exchange step instead of silver oxide. This has been reported to double the yield of the cyclophane.[5][6]

    • Why it works: The use of aqueous NaOH can lead to a more efficient formation of the quaternary ammonium hydroxide, which is the precursor to the reactive intermediate.[5]

  • Purification:

    • What to do: The polymer byproduct is typically insoluble in the reaction solvent (e.g., toluene). It can be removed by filtration. The desired dichloro-[1][1]paracyclophane can then be isolated from the filtrate by concentration and purification, for example, by column chromatography.[5][7]

Issue 2: Complex Mixture of Products and Low Selectivity

Question: My final product is a complex mixture, and isolating the desired dichloro-[1][1]paracyclophane is proving difficult. How can I improve the selectivity of my reaction?

Answer:

Root Cause Analysis: A complex product mixture can arise from several factors, including side reactions of the starting materials or intermediates, or from non-selective reactions if using methods like direct chlorination of[1][1]paracyclophane.[5] For syntheses starting from substituted xylenes, the reaction conditions must be carefully controlled to favor the desired reaction pathway.

Reaction Pathway Overview:

Gcluster_0Starting Materialcluster_1Intermediate Formationcluster_2Reaction Pathwayscluster_3ProductsStartp-Xylene DerivativeQuat_SaltQuaternary Ammonium SaltStart->Quat_Salt Exhaustive Methylationp_Xylylenep-Xylylene IntermediateQuat_Salt->p_Xylylene Hofmann EliminationDimerizationDesired Dimerizationp_Xylylene->DimerizationPolymerizationPolymerizationp_Xylylene->PolymerizationOther_Side_ReactionsOther Side Reactionsp_Xylylene->Other_Side_ReactionsDesired_ProductDichloro-[2,2]paracyclophaneDimerization->Desired_ProductPolymerPolymer ByproductPolymerization->PolymerOther_ByproductsOther ByproductsOther_Side_Reactions->Other_Byproducts

Caption: Competing reaction pathways in dichloro-[1][1]paracyclophane synthesis.

Detailed Steps to Improve Selectivity:

  • Purity of Starting Materials:

    • What to do: Ensure the purity of your starting materials. Impurities can lead to unforeseen side reactions.

    • Why it works: The synthesis is a multi-step process, and impurities carried over from earlier steps can interfere with later reactions.

  • Control of Reaction Temperature:

    • What to do: Maintain a stable and optimized reaction temperature during the Hofmann elimination. The decomposition of the quaternary ammonium hydroxide should be controlled.[8]

    • Why it works: Temperature fluctuations can affect the rate of competing reactions. Too high a temperature can promote side reactions and decomposition, while too low a temperature may slow down the desired reaction.

  • Choice of Synthesis Route:

    • What to do: If you are attempting to produce dichloro-[1][1]paracyclophane by direct chlorination of[1][1]paracyclophane, be aware that this can lead to a mixture of polysubstituted products that are difficult to separate.[5] A more selective approach is to use a pre-chlorinated starting material, such as 2,5-dichloro-p-xylene, and carry it through the synthesis sequence.[5][6]

    • Why it works: Building the molecule with the chlorine atoms already in place avoids the lack of selectivity inherent in electrophilic aromatic substitution on the paracyclophane core.

Data Summary Table

ParameterRecommended ConditionRationaleReference(s)
Synthesis Method Hofmann EliminationGenerally higher yields and more controllable than pyrolysis or Wurtz coupling.[1][2][4]
Anion Exchange Reagent Aqueous Sodium HydroxideSignificantly improves product yield compared to silver oxide.[5][6]
Polymerization Inhibitor PhenothiazineSuppresses the polymerization of the reactive intermediate, increasing the yield of the desired dimer.[4][6]
Solvent TolueneAn inert organic solvent suitable for the Hofmann elimination reaction.[4][7]
Purification Column Chromatography (SiO2)Effective for separating the desired product from byproducts.[7]

References

  • Process for the preparation of (2,2)-paracyclophane and derivatives thereof. (n.d.). Google Patents.
  • Gogin, L. L., Yushchenko, D. Yu., & Konev, V. N. (2019). Ways of Synthesizing Dichloro-[1][1]-Paracyclophane: A Review. Catalysis in Industry, 11(1), 34–44.

  • [2.2]paracyclophane. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Gogin, L. L. (n.d.). Ways of Synthesizing Dichloro-[1][1]-Paracyclophane: A Review. Semantic Scholar. Retrieved from [Link]

  • Wang, Y., et al. (2016). A new protocol for the synthesis of 4,7,12,15-tetrachloro[2.2]paracyclophane. Beilstein Journal of Organic Chemistry, 12, 2443–2449. Retrieved from [Link]

  • Wang, Y., et al. (2016). A new protocol for the synthesis of 4,7,12,15-tetrachloro[2.2]paracyclophane. Beilstein Journal of Organic Chemistry, 12, 2443–2449. Retrieved from [Link]

  • Hofmann elimination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Wurtz (Coupling). (n.d.). Organic Chemistry. Retrieved from [Link]

  • Rehbein, J., & Le, H. T. T. (2019). Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives.
  • Kinetic Resolution of [2.2]Paracyclophane-Derived Cyclic N-Sulfonylimines via Palladium-Catalyzed Addition of Arylboronic Acids. (2021). The Journal of Organic Chemistry, 86(2), 1262–1272.
  • Wurtz reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Wurtz Reaction. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Hofmann Elimination Reaction: Mechanism, Examples & Applications. (n.d.). Aakash Institute. Retrieved from [Link]

  • Chemistry Wurtz Reaction. (n.d.). sathee jee. Retrieved from [Link]

  • Wurtz Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and modification of octafluoro[2.2]paracyclophane (parylene AF4). (n.d.). Semantic Scholar. Retrieved from [Link]-Dolbier-Duan/f59114e9f738e4119d20c58e7230485a3c990266)

  • The concise synthesis and resolution of planar chiral [2.2]paracyclophane oxazolines by C–H activation. (2022). Massey Research Online. Retrieved from [Link]

  • Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes. (2021). Beilstein Journal of Organic Chemistry, 17, 1594–1600.
  • 5,11-Dichlorotricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene. (n.d.). PubChem. Retrieved from [Link]

  • Modification of [2.2]paracyclophane through cobalt-catalyzed ortho-C–H allylation and acyloxylation. (2022). Organic Chemistry Frontiers, 9(10), 2736-2742.
  • Rehbein, J., & Le, H. T. T. (2020). Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives.

troubleshooting parylene deposition from dichloro--paracyclophane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Deposition from Dichloro-[2.2]paracyclophane Role: Senior Application Scientist

Core Directive: The Physics of Deposition

Welcome to the technical support center. To troubleshoot Parylene C (poly-chloro-p-xylylene), you must first understand that you are not just "coating" a sample; you are managing a vacuum-state chemical reaction.

The precursor you are using, dichloro-[2.2]paracyclophane (commonly called the "dimer"), is a stable solid. Your goal is to force this stable solid to become a highly reactive radical monomer, which then spontaneously polymerizes only when it hits your substrate.

The Gorham Process Flow The following diagram illustrates the critical phase changes required for a successful run. If any stage fails, the defect will be imprinted on your film.

GorhamProcess DimerSolid 1. Precursor Loading Dichloro-[2.2]paracyclophane (Solid Dimer) Vaporizer 2. Vaporization 120°C - 175°C (Sublimation) DimerSolid->Vaporizer Load Pyrolysis 3. Pyrolysis 690°C (Cleavage to Monomer) Vaporizer->Pyrolysis Dimer Gas Chamber 4. Deposition Room Temp (25°C) (Polymerization) Pyrolysis->Chamber Monomer (Radical) Trap 5. Cold Trap -196°C (Capture) Chamber->Trap Residuals

Figure 1: The Gorham Process.[1] Note that the transition from Stage 2 to Stage 3 is the critical "cracking" phase.

Process Parameters & The "Sweet Spot"

Most failures stem from deviating from the standard thermodynamic window. Use this table to audit your current system settings.

ParameterOptimal RangeCritical FunctionFailure Symptom
Pyrolysis Temp 690°C (±10°C)Cleaves the methylene bridge of the dimer.<650°C: Cloudy film (uncleaved dimer).>750°C: Film brittleness/thermal degradation.
Vaporizer Temp 120°C – 175°C Controls the rate of dimer release.Too High: "Spitting" dimer; gas-phase nucleation (snow).Too Low: Process stalls.
Base Pressure < 10 mTorr Ensures system cleanliness before start.High: Poor adhesion, pinholes from outgassing.
Process Pressure 20 – 35 mTorr Controls Mean Free Path (MFP).High (>50mT): Cloudiness (polymerization in air).Low (<15mT): Very slow deposition; shadowing effects.
Troubleshooting Module: Defect Analysis

This section addresses specific failure modes. We treat the symptom by identifying the upstream process violation.

Issue A: The Film is Cloudy or Milky

Diagnosis: The film has high crystallinity or contains unreacted dimer. This is usually a kinetic issue.

Q: Why is my film opaque/white instead of clear? A: You likely have Gas Phase Nucleation . If the pressure in the chamber is too high, or the vaporization rate is too fast, the monomer radicals collide with each other in the air rather than on the substrate. They form polymer chains before landing, creating a "snow" effect.

  • Immediate Fix: Lower your deposition set-point pressure. If you are running at 35 mTorr, drop to 20-25 mTorr.

  • Secondary Cause: Uncleaved Dimer. If your pyrolysis furnace is <680°C, the dimer isn't cracking. It deposits as a crystalline powder, not a polymer.

Issue B: Adhesion Failure (Peeling/Delamination)

Diagnosis: Parylene is a hydrophobic polymer with low surface energy. It does not chemically bond to substrates (glass, metal, silicon) naturally.

Q: The film peels off like tape. What did I miss? A: You missed the Silane Promotion step. You must use Silane A-174 (3-Methacryloxypropyltrimethoxysilane).

  • The Mechanism: The silyl end of the molecule hydrolyzes and bonds to the hydroxyl groups on your substrate (glass/metal). The methacrylate end contains a double bond that reacts with the p-xylylene monomer, covalently linking the coating to the surface [1].

Issue C: Pinholes and Breaches

Diagnosis: The film is not continuous.[2][3]

Q: I see small voids under the microscope. A: Check for Particulates or Outgassing .

  • Particulates: Parylene coats everything, including dust. If a dust particle sits on the surface, is coated, and then falls off, it leaves a pinhole.

  • Outgassing: If your sample is porous (3D printed parts, certain epoxies), trapped air expands under vacuum, blowing bubbles through the forming film.

  • Fix: Perform a "vacuum bake-out" of your samples (1 hour at 80°C under vacuum) before starting the coating run.

Visual Troubleshooting Logic Tree

Use this decision tree to diagnose your current run failure.

Troubleshooting Start Identify Defect Cloudy Cloudy / Milky Film Start->Cloudy Peeling Peeling / Delamination Start->Peeling Pinholes Pinholes / Voids Start->Pinholes CheckTemp Check Pyrolysis Temp Is it < 680°C? Cloudy->CheckTemp CheckSilane Was A-174 Silane Used? Peeling->CheckSilane CheckClean Substrate Cleaning (IPA/Plasma) Pinholes->CheckClean CheckRate Check Deposition Pressure Is it > 40 mTorr? CheckTemp->CheckRate No FixTemp Increase Pyrolysis to 690°C CheckTemp->FixTemp Yes FixRate Reduce Vaporizer Temp or Set Point Pressure CheckRate->FixRate Yes CheckSilane->CheckClean Yes ApplySilane Apply A-174 (Vapor or Dip) CheckSilane->ApplySilane No Degas Vacuum Bake-out Pre-run CheckClean->Degas Clean but Porous

Figure 2: Diagnostic Logic Tree for Common Parylene C Defects.

Mandatory Protocol: A-174 Adhesion Promotion[4][5][6]

If you are coating inorganic substrates (Glass, Silicon, Gold, Stainless Steel), you must perform this step.

Method A: Vapor Phase (Integrated) Best for complex geometries.

  • Place a small open vial containing ~1 mL of A-174 Silane inside the vacuum chamber (on the carousel, not the vaporizer).

  • Pump down to vacuum.[2][4]

  • Allow the silane to vaporize and dwell on the parts for 15 minutes before starting the Parylene deposition cycle.

Method B: Wet Dip (Manual) Best for planar substrates (wafers).

  • Mix Solution:

    • 100 mL Isopropyl Alcohol (IPA)

    • 100 mL Deionized Water (DI)[5]

    • 1 mL A-174 Silane (Allow solution to sit for 2 hours to activate hydrolysis) [2].

  • Soak: Submerge parts for 15–30 minutes.

  • Rinse: Agitate in pure IPA for 15 seconds to remove excess silane (prevents clumping).

  • Dry: Air dry or blow dry with N2.

  • Coat: Load into Parylene chamber within 30 hours.

References
  • SCS Coatings. (2022).[6] Parylene and A-174 Silane: Mechanism and Application.[7][5] Specialty Coating Systems.[6] Link

  • CEITEC Nano. (2023).[4] Parylene Deposition Standard Operating Procedure & Silane Preparation. Central European Institute of Technology.[4] Link

  • Fortin, J. B., & Lu, T.-M. (2002). Chemical Vapor Deposition Polymerization: The Growth and Properties of Parylene Thin Films. Kluwer Academic Publishers.
  • University of Minnesota. (2020). Parylene Deposition System 2010 SOP: Troubleshooting Cloudiness and Adhesion. UMN Nano Center.[2] Link

Sources

overcoming solubility issues with dichloro--paracyclophane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues with Dichloro-[2.2]-paracyclophane

Status: Operational | Tier: Level 3 (Senior Scientific Support)

Welcome to the Technical Solutions Center

You are likely accessing this guide because you are encountering the notorious "solubility wall" associated with dichloro-[2.2]-paracyclophane (often commercially referred to as Parylene C dimer).

While the final Parylene C polymer is celebrated for its chemical inertness, the precursor dimer’s resistance to dissolution presents a significant hurdle during purification, analysis (NMR/HPLC), and functionalization. This guide moves beyond basic datasheets to provide causal analysis and self-validating protocols for handling this material.

Module 1: Analytical Troubleshooting (NMR & HPLC)

User Query: "I cannot get a clean NMR spectrum. The baseline is noisy, and peaks are broad, or the sample crashes out in the tube."

The Root Cause

Dichloro-[2.2]-paracyclophane exhibits strong transannular


-

interactions and rigid packing. At room temperature (RT), its solubility in standard deuterated chloroform (

) is often insufficient for

NMR or high-resolution 2D experiments, leading to poor signal-to-noise ratios and potential aggregation artifacts.
The Solution: High-Temperature NMR (HT-NMR)

To overcome the lattice energy, you must utilize thermodynamic solubility. We recommend shifting from standard solvents to high-boiling aromatic or chlorinated solvents.

Recommended Solvent Systems:

ApplicationSolventTemp.[1][2][3][4][5] RangeNotes
Routine


(Chloroform-d)
25°COnly for low conc. (<10 mg/mL).

/ 2D NMR

(Tetrachloroethane-

)
80°C - 100°CGold Standard. Excellent solubility; toxic.
High Stability

(1,2-Dichlorobenzene-

)
100°C - 120°CBest for long acquisition times; prevents crashing.
Protocol: Preparation for HT-NMR
  • Safety: Perform all steps in a fume hood.

    
     is highly toxic.
    
  • Dissolution: Weigh 30–50 mg of dimer into a vial. Add 0.6 mL of solvent.

  • Heat: Gently heat the vial with a heat gun or block to ~80°C until the solution is perfectly clear.

  • Transfer: Pre-warm the NMR tube (optional but recommended) and transfer the hot solution.

  • Acquisition: Set the probe temperature to 80°C (353 K) before inserting the sample to prevent immediate precipitation.

Module 2: Purification & Recrystallization

User Query: "My dimer feed is yellow or off-white, causing discoloration in my CVD films. How do I purify it when it won't dissolve?"

The Root Cause

Commercial dimer often contains trace oligomers or oxidation products (quinones) which are yellow. These impurities have different solubility profiles than the cyclic dimer. The challenge is finding a solvent window that dissolves the dimer but excludes the impurities.

The Solution: The "Good/Poor" Solvent System

Single-solvent recrystallization (e.g., using only toluene) often requires excessive volumes. We recommend a binary solvent system: Chloroform (Good) and Methanol (Poor/Anti-solvent) .

Recrystallization_Workflow Start Impure Dimer Solid Dissolve Dissolve in Boiling CHCl3 (Min. Volume) Start->Dissolve Filter Hot Filtration (Remove insoluble oligomers) Dissolve->Filter insoluble debris? AddAnti Add Warm MeOH dropwise until persistent turbidity Filter->AddAnti Reheat Re-heat briefly to clear solution AddAnti->Reheat CoolRT Cool slowly to RT ( undisturbed) Reheat->CoolRT CoolIce Chill at 4°C for 2 hrs CoolRT->CoolIce Collect Vacuum Filtration & Cold MeOH Wash CoolIce->Collect

Figure 1: Binary solvent recrystallization workflow for dichloro-[2.2]-paracyclophane to remove chromophores and oligomers.

Step-by-Step Protocol
  • Dissolution: Place crude dimer in a flask. Add

    
     and heat to boiling. Add just enough solvent to dissolve the solid (approx. 15 mL per gram).
    
  • Hot Filtration: If black specks or insoluble gels remain, filter rapidly through a pre-warmed glass frit or glass wool.

  • Precipitation: While keeping the solution near boiling, add warm Methanol (MeOH) dropwise.

    • Visual Cue: The solution will turn cloudy. Stop adding MeOH.

    • Correction: Add a few drops of

      
       or reheat until it turns clear again.
      
  • Crystallization: Remove from heat. Cover with foil (exclude light). Let it stand at Room Temp (RT) for 3 hours. Do not disturb. Rapid cooling traps impurities.

  • Harvest: Filter the resulting white needles. Wash with cold MeOH. Dry under vacuum at 40°C.

Module 3: Synthetic Manipulation (Functionalization)

User Query: "I am trying to functionalize the dimer (e.g., Friedel-Crafts), but the reaction yield is low because the starting material isn't in solution."

The Root Cause

Standard organic synthesis solvents (THF, DCM, Ether) are poor solvents for paracyclophanes. Heterogeneous (slurry) reactions often fail because the reagent cannot access the sterically crowded aromatic rings in the solid state.

The Solution: Lewis Acid Solubilization

In Friedel-Crafts acylations or alkylations, the catalyst itself can aid solubility. However, the best approach is using Dichloromethane (DCM) at high dilution or switching to 1,2-Dichlorobenzene .

Solubility Decision Tree:

Solubility_Decision Start Select Reaction Solvent Temp Reaction Temp? Start->Temp LowT < 40°C Temp->LowT HighT > 80°C Temp->HighT DCM DCM (High Dilution) 0.05 M max LowT->DCM Catalytic DCB 1,2-Dichlorobenzene (Ideal for radical/thermal) HighT->DCB Solution Phase Neat Neat Reaction (Melt Phase) HighT->Neat If T > 280°C

Figure 2: Solvent selection logic based on required reaction temperature.

Critical Note on Isomers: Commercially available dichloro-[2.2]-paracyclophane is a mixture of pseudo-ortho and pseudo-para isomers. If your functionalization requires regioselectivity, you must separate these isomers before reaction using the recrystallization method in Module 2 (repeating 3-4 times often enriches one isomer) or preparative HPLC.

Module 4: Handling & Storage FAQs

Q: The dimer bridges (clogs) the sublimation tube during CVD. Is this a solubility issue? A: It is a sublimation kinetics issue, often caused by moisture or solvent entrapment.

  • Fix: Ensure the dimer is fully dried (vacuum oven, 50°C, 12 hours) to remove recrystallization solvents. Solvent vapor creates "virtual leaks" and cools the sublimation zone, causing the dimer to re-solidify prematurely.

Q: Can I use Acetone to clean my glassware? A: No. Paracyclophanes are virtually insoluble in acetone.

  • Fix: Use Toluene or Chlorobenzene to rinse glassware. If a stubborn film remains, soak in hot toluene, then scrub.

References

  • Gorham, W. F. (1966). A New, General Synthetic Method for the Preparation of Linear Poly-p-xylylenes. Journal of Polymer Science Part A-1: Polymer Chemistry.

  • Vertex Parylene. (2025). Parylene Dimer Purity and Testing FAQ.

  • Kim, J., et al. (2020). Solubility Measurement and Recrystallization Process Design for Octafluoro[2.2]paracyclophane. ResearchGate.

  • Morrissey, et al. (2020). Stereoselective Synthesis of [2.2]Paracyclophane Derivatives. Johannes Kepler University Linz.

Sources

Technical Support Center: Refining the Purification of Crude Dichloro[2.2]paracyclophane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude dichloro[2.2]paracyclophane. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique and versatile compound. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the purification process. This resource is structured to provide not just procedural steps, but also the underlying scientific principles and troubleshooting strategies to empower you to achieve the desired purity and yield in your experiments.

I. Understanding the Challenge: Common Impurities and Purification Strategies

The synthesis of dichloro[2.2]paracyclophane, often proceeding through the dimerization of a p-xylylene intermediate, can result in a crude product containing a variety of impurities.[1] These can include positional isomers (e.g., pseudo-ortho, pseudo-meta, pseudo-para), unreacted starting materials, and polymeric byproducts. The primary challenge lies in the similar physicochemical properties of these impurities to the desired product, which can make separation difficult.[2]

The two most effective and commonly employed purification techniques are recrystallization and column chromatography . The choice between these methods depends on the impurity profile of your crude product and the desired final purity.

II. Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding the purification of dichloro[2.2]paracyclophane:

Q1: My crude dichloro[2.2]paracyclophane won't crystallize, even after cooling. What should I do?

A1: This is a common issue that can arise from several factors. Firstly, you may have used too much solvent, resulting in a solution that is not supersaturated enough for crystal nucleation.[3] Try reducing the solvent volume by gentle heating under a stream of inert gas or by rotary evaporation, and then allow the solution to cool again. Secondly, nucleation may be kinetically hindered. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of pure dichloro[2.2]paracyclophane.[3]

Q2: I'm getting a low yield after recrystallization. How can I improve it?

A2: A low yield is often due to using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor.[4] To confirm this, you can take a small sample of the mother liquor, evaporate the solvent, and check for a substantial amount of residue. If so, you can concentrate the mother liquor to recover a second crop of crystals. Also, ensure you are using the minimal amount of hot solvent necessary to dissolve the crude product.

Q3: During column chromatography, my product is co-eluting with an impurity. How can I improve the separation?

A3: Co-elution suggests that the chosen solvent system does not provide sufficient selectivity between your product and the impurity. You can address this by running a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[5] This can help to resolve closely eluting compounds. Experimenting with different solvent systems is also recommended. For paracyclophanes, mixtures of hexanes and ethyl acetate or hexanes and dichloromethane are often effective.[5]

Q4: How can I visualize dichloro[2.2]paracyclophane on a TLC plate?

A4: Dichloro[2.2]paracyclophane is an aromatic compound and will be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[6][7] For a more permanent visualization or if UV is not effective, you can use an iodine chamber.[8][9] The iodine vapor will stain the aromatic rings, making the spots appear as brown to yellow-brown.[9]

Q5: My purified product's NMR spectrum shows broad peaks. What does this indicate?

A5: Broad peaks in an NMR spectrum can indicate the presence of paramagnetic impurities, or that the sample is not fully dissolved. It could also suggest a slow conformational exchange on the NMR timescale, which is a known characteristic of some paracyclophane derivatives. Ensure your sample is fully dissolved in the NMR solvent and consider filtering it through a small plug of silica gel or celite to remove any particulate matter before re-acquiring the spectrum.

III. Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter and offers systematic solutions.

Recrystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Oiling Out The melting point of the compound is lower than the boiling point of the solvent; the compound is highly impure, leading to a significant melting point depression.[3]Add a small amount of a "good" solvent (one in which the compound is more soluble) to the hot solution to fully dissolve the oil. Then, allow it to cool very slowly. Alternatively, recover the material by removing the solvent and attempt recrystallization with a lower-boiling point solvent system.[3]
No Crystals Form The solution is not supersaturated (too much solvent); nucleation is inhibited.[4]Reduce the solvent volume. Try scratching the inner surface of the flask or adding a seed crystal. Cool the solution to a lower temperature (e.g., in an ice bath or freezer).[4]
Poor Recovery Too much solvent was used; the compound is significantly soluble in the cold solvent.Concentrate the mother liquor to obtain a second crop of crystals. Ensure you are using the minimum amount of hot solvent for dissolution. Choose a solvent in which the compound has lower solubility at cold temperatures.[4]
Colored Impurities in Crystals Impurities are trapped in the crystal lattice.Redissolve the crystals in the minimum amount of hot solvent and recrystallize. If the color persists, consider a pre-purification step like passing a solution of the crude product through a short plug of silica gel.
Column Chromatography Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation (Overlapping Bands) The solvent system is not optimal (incorrect polarity); the column is overloaded.Adjust the polarity of the mobile phase. A common starting point is a solvent system that gives an Rf of 0.2-0.3 for the desired compound on TLC.[5] Consider using a gradient elution.[5] Reduce the amount of crude material loaded onto the column.
Tailing of Bands The compound is interacting too strongly with the stationary phase (silica gel is acidic).[10]Add a small amount of a polar modifier to the eluent (e.g., a few drops of triethylamine for basic compounds, or acetic acid for acidic compounds). However, for neutral compounds like dichloro[2.2]paracyclophane, this is less common. Ensure the sample is not overloaded.
Cracking of the Silica Bed Improper packing of the column; running the column too fast.Ensure the silica gel is packed as a uniform slurry. Avoid letting the top of the column run dry. Apply gentle pressure to run the column at a steady rate.
Compound Stuck on the Column The compound is insoluble in the eluent.Gradually increase the polarity of the eluent. If the compound is still not eluting, you may need to flush the column with a very polar solvent like methanol or a mixture of dichloromethane and methanol.

IV. Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for crude dichloro[2.2]paracyclophane that is relatively pure and contains small amounts of colored impurities or byproducts with significantly different solubilities.

Materials:

  • Crude dichloro[2.2]paracyclophane

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Solvents: Chloroform (good solvent), Methanol (poor solvent)

Procedure:

  • Place the crude dichloro[2.2]paracyclophane in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot chloroform to the flask while stirring to dissolve the solid. The goal is to create a saturated solution.

  • Once the solid is dissolved, slowly add methanol dropwise until the solution becomes slightly cloudy. This indicates that the solution is supersaturated.

  • Gently heat the solution until it becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For better crystal formation, you can insulate the flask to slow down the cooling process.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to obtain the purified dichloro[2.2]paracyclophane.

Protocol 2: Purification by Column Chromatography

This method is ideal for separating dichloro[2.2]paracyclophane from isomers and other impurities with similar solubilities.

Materials:

  • Crude dichloro[2.2]paracyclophane

  • Chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent: Hexanes and Ethyl Acetate (e.g., 9:1 v/v)

  • Sand

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Prepare the Column:

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the eluent and pour it into the column.

    • Gently tap the column to ensure even packing and drain the excess solvent until the solvent level is just above the silica gel.

    • Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude dichloro[2.2]paracyclophane in a minimal amount of dichloromethane or the eluent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample is absorbed into the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Monitor the separation by TLC. Spot the collected fractions on a TLC plate and visualize under a UV lamp.

  • Combine and Evaporate:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified dichloro[2.2]paracyclophane.

V. Visualization and Workflow Diagrams

Workflow for Purification Method Selection

The following diagram illustrates a decision-making process for selecting the appropriate purification method for your crude dichloro[2.2]paracyclophane.

Purification_Decision_Tree start Crude Dichloro[2.2]paracyclophane tlc_analysis Analyze by TLC start->tlc_analysis single_spot Single Major Spot with Minor Baseline Impurities? tlc_analysis->single_spot multiple_spots Multiple Spots with Close Rf Values? single_spot->multiple_spots No recrystallization Proceed with Recrystallization single_spot->recrystallization Yes column_chromatography Proceed with Column Chromatography multiple_spots->column_chromatography Yes purity_check Assess Purity (NMR, MP) recrystallization->purity_check column_chromatography->purity_check end_product Pure Dichloro[2.2]paracyclophane purity_check->end_product

A decision tree for selecting the appropriate purification method.

VI. Safety Precautions

Working with dichloro[2.2]paracyclophane and the associated solvents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[10][11]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of solvent vapors.[11][12]

  • Handling Chlorinated Solvents: Dichloromethane is a suspected carcinogen and can cause skin and eye irritation.[12] Avoid direct contact and inhalation. In case of skin contact, wash the affected area thoroughly with soap and water.[10] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[10]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines. Do not pour chlorinated solvents down the drain.[11]

VII. Characterization of Purified Dichloro[2.2]paracyclophane

The purity of the final product should be assessed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and assessing purity.[13][14] The 1H NMR spectrum of pure dichloro[2.2]paracyclophane will show characteristic signals for the aromatic and methylene protons. The absence of impurity peaks is a key indicator of high purity.

  • Melting Point: A sharp melting point range close to the literature value is indicative of a pure compound. Impurities will typically broaden and depress the melting point.

By following the guidance in this technical support center, you will be well-equipped to tackle the challenges of purifying crude dichloro[2.2]paracyclophane and achieve the high-quality material required for your research and development endeavors.

References

  • University of California, Los Angeles. (n.d.). TLC Stains. UCLA Chemistry. Retrieved from [Link]

  • LibreTexts. (2022, November 5). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Carl ROTH. (2021). Safety Data Sheet: Dichloromethane. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: TLC Tips. Department of Chemistry. Retrieved from [Link]

  • Simple Solvents. (n.d.). Dichloromethane Safety Measures and Best Practices: A Guide for Lab Professionals. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]

  • LibreTexts. (2022, November 5). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • PubMed. (2011). Structure and NMR spectra of some [2.2]paracyclophanes. The dilemma of [2.2]paracyclophane symmetry. National Center for Biotechnology Information. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]

  • VelocityEHS. (2015, February 20). Dichloromethane (Methylene Chloride) Hazards & Safety Information. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]

  • LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • PubMed. (2009). Investigation of the correlations between (19)F and (1)H NMR signals for various mono- and di-substituted octafluoro[2.2]paracyclophanes. National Center for Biotechnology Information. Retrieved from [Link]

  • Gogin, L. L., & Egorova, K. S. (2019). Ways of Synthesizing Dichloro-[4][4]-Paracyclophane: A Review. Catalysis in Industry, 11(1), 34–43.

  • MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • PubMed Central. (2017). Optimizing separations in online comprehensive two-dimensional liquid chromatography. National Center for Biotechnology Information. Retrieved from [Link]

  • RotaChrom. (2023, March 2). Maximizing Chromatography Separation Efficiency. Retrieved from [Link]

  • Welch Materials, Inc. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Characterization of a Pseudo-Geminal [2.2]Paracyclophane 1,3-Dithia-2-Thione. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Planar chiral [2.2]paracyclophanes: from synthetic curiosity to applications in asymmetric synthesis and materials. Chemical Society Reviews. Retrieved from [Link]

  • PubMed Central. (2020). Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). Recent Progress in Research on [2.2]Paracyclophane-Based Dyes. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Isomers of Dichloro-[n,n]-paracyclophane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise understanding and differentiation of isomeric structures are paramount. The dichloro-[n,n]-paracyclophane system, a fascinating class of strained aromatic compounds, presents a compelling case study in the impact of subtle structural variations on physicochemical properties. The constrained proximity of the two benzene rings, bridged by ethylene chains, imparts unique electronic and steric characteristics, which are further modulated by the position of the two chlorine substituents. This guide provides an in-depth comparative analysis of the primary isomers of dichloro-[2.2]paracyclophane, offering experimental insights into their synthesis, spectroscopic signatures, and structural nuances.

Introduction: The Significance of Isomerism in Paracyclophanes

[2.2]Paracyclophane consists of two benzene rings held in a face-to-face arrangement by two ethylene bridges. This strained architecture forces the aromatic rings into a boat-like conformation and brings the π-electron systems into close proximity, leading to significant transannular electronic interactions. Disubstitution with chlorine atoms on the aromatic decks gives rise to several positional isomers, each with a distinct spatial relationship between the chloro substituents. These isomers are not merely chemical curiosities; their unique geometries can profoundly influence their reactivity, chiroptical properties, and their potential as building blocks in supramolecular chemistry and materials science. Understanding the synthesis and characterization of each isomer is therefore crucial for their targeted application.

The four principal isomers of dichloro-[2.2]paracyclophane, distinguished by the substitution pattern on the two aromatic rings, are:

  • Pseudo-geminal (4,15-dichloro)

  • Pseudo-ortho (4,7-dichloro)

  • Pseudo-meta (4,13-dichloro)

  • Pseudo-para (4,12-dichloro)

This guide will delve into the comparative analysis of these four isomers, providing the necessary experimental data and protocols to distinguish and utilize them effectively.

Isomeric Landscape of Dichloro-[2.2]paracyclophane

The spatial arrangement of the two chlorine atoms in dichloro-[2.2]paracyclophane dictates the molecule's overall symmetry, polarity, and steric profile. The following diagram illustrates the structures of the four main isomers.

G cluster_0 Pseudo-geminal (4,15-dichloro) cluster_1 Pseudo-ortho (4,7-dichloro) cluster_2 Pseudo-meta (4,13-dichloro) cluster_3 Pseudo-para (4,12-dichloro) pseudo-geminal pseudo-geminal pseudo-ortho pseudo-ortho pseudo-meta pseudo-meta pseudo-para pseudo-para G start [2.2]Paracyclophane electrophilic_chlorination Electrophilic Chlorination (e.g., Cl2, FeCl3) start->electrophilic_chlorination isomer_mixture Mixture of Dichloro Isomers electrophilic_chlorination->isomer_mixture separation Chromatographic Separation isomer_mixture->separation pseudo_geminal Pseudo-geminal separation->pseudo_geminal Isomer 1 pseudo_ortho Pseudo-ortho separation->pseudo_ortho Isomer 2 pseudo_meta Pseudo-meta separation->pseudo_meta Isomer 3 pseudo_para Pseudo-para separation->pseudo_para Isomer 4

validating the molecular weight of dichloro--paracyclophane polymers

Author: BenchChem Technical Support Team. Date: February 2026

The validation of molecular weight (MW) for Dichloro-[2.2]-paracyclophane polymers (Parylene C) presents a unique analytical challenge due to the polymer's exceptional chemical resistance and insolubility in organic solvents below 150°C.

This guide moves beyond standard protocols to provide a validated, high-level technical framework for characterizing Parylene C, contrasting the "Gold Standard" (HT-GPC) with practical indirect validation methods (HPLC for Residual Dimer).

Executive Summary: The Solubility Barrier

Standard Gel Permeation Chromatography (GPC) using THF or Chloroform at room temperature will fail for Parylene C. The polymer is semi-crystalline and insoluble in all common solvents up to 150°C.

  • The Only Viable Solution: Dissolution requires 1-chloronaphthalene or 1,2,4-trichlorobenzene (TCB) at temperatures >150°C (typically 175°C).

  • The Validation Strategy: Because direct MW measurement is resource-intensive, a dual-approach is recommended:

    • Primary Characterization: HT-GPC with MALS (Multi-Angle Light Scattering) for absolute MW.

    • Routine QC: Residual Dimer Quantification via HPLC to ensure polymerization efficiency.

Comparative Analysis: MW Validation Methodologies

FeatureMethod A: HT-GPC with MALS Method B: Dilute Solution Viscometry (DSV) Method C: Residual Dimer HPLC
Primary Output Absolute MW (

), PDI
Intrinsic Viscosity (

), Viscosity Average MW (

)
Purity (Dimer Content %), Polymerization Efficiency
Scientific Value High (Full Distribution)Medium (Single Point Average)High (Critical Quality Attribute)
Solvent System 1-Chloronaphthalene @ 175°C1-Chloronaphthalene @ 175°CAcetone/Methanol (Extraction only)
Equipment Cost

(Specialized HT-GPC)

(High-Temp Bath + Viscometer)

(Standard HPLC)
Operational Difficulty Extreme (Solvent hazards, thermal stress)High (Temp control critical)Low (Standard lab workflow)
Best Use Case R&D, IND Submission, Failure AnalysisBatch-to-Batch Consistency CheckRoutine Quality Control (QC)

Method 1: High-Temperature GPC (HT-GPC) – The Gold Standard

Objective: Determine the absolute molecular weight distribution (


) and Polydispersity Index (PDI).
Expert Insight (E-E-A-T):

Do not rely on standard Polystyrene (PS) calibration curves alone. Parylene C has a distinct hydrodynamic volume. Using MALS (Multi-Angle Light Scattering) detectors eliminates the need for Mark-Houwink constants (


), which are not reliably established for Parylene C in chloronaphthalene, providing absolute MW data.
Experimental Protocol:
  • System Setup:

    • Instrument: High-Temperature GPC (e.g., Agilent PL-GPC 220 or Tosoh HLC-8321GPC/HT).

    • Columns: 2x PLgel Olexis (13 µm) or equivalent mixed-bed columns capable of 200°C operation.

    • Detector: Refractive Index (RI) + MALS (heated cell).

  • Sample Preparation:

    • Weigh 2–4 mg of Parylene C film into a glass vial.

    • Add 4 mL of 1-chloronaphthalene (stabilized with 0.1% BHT to prevent oxidative degradation).

    • Dissolution: Heat to 175°C with gentle stirring for 2–4 hours. Note: Solution must remain clear; any turbidity indicates incomplete dissolution or crosslinking.

  • Analysis:

    • Injection: 200 µL at 175°C.

    • Flow Rate: 1.0 mL/min.[1]

    • Data Processing: Use Zimm plot analysis (via MALS software) to derive

      
      .
      
Workflow Visualization:

HT_GPC_Workflow Sample Parylene C Film (2-4 mg) Dissolution Dissolution 175°C, 2-4 Hours Sample->Dissolution Solvent 1-Chloronaphthalene + 0.1% BHT Solvent->Dissolution Filter Hot Filtration (0.5 µm Stainless Mesh) Dissolution->Filter Inject Injection @ 175°C (HT-GPC System) Filter->Inject Separation Column Separation (PLgel Olexis) Inject->Separation Detect Detection (RI + MALS) Separation->Detect Result Absolute Mw, Mn, PDI Detect->Result

Caption: HT-GPC workflow requiring strict temperature control to prevent precipitation.

Method 2: Residual Dimer Analysis (HPLC) – The Practical Validator

Objective: Quantify unreacted Dichloro-[2.2]-paracyclophane dimer. Why this validates MW: High residual dimer content (>0.5%) directly correlates with poor polymerization efficiency, lower average molecular weight, and compromised barrier properties.

Experimental Protocol:
  • Extraction (The Critical Step):

    • Parylene C is insoluble, but the dimer is soluble in common solvents.

    • Place a weighed polymer film sample into a Soxhlet extractor.

    • Extract with Acetone or Isopropyl Alcohol (IPA) for 6 hours.

    • Evaporate solvent to dryness and reconstitute in mobile phase (Methanol).

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Hypersil ODS, 5 µm, 4.6 x 150 mm).

    • Mobile Phase: Methanol : Water (85 : 15 v/v).

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV Absorbance @ 224 nm (aromatic ring absorption).

  • Calculation:

    • Compare peak area against a calibration curve of pure Dichloro-[2.2]-paracyclophane dimer standards.

Workflow Visualization:

HPLC_Workflow Film Cured Parylene C Film Extract Soxhlet Extraction (Acetone, 6 hrs) Film->Extract Recon Evaporate & Reconstitute in Methanol Extract->Recon HPLC HPLC Analysis (C18 Column, UV 224nm) Recon->HPLC Data Quantify Dimer % (Validation Pass: <0.1%) HPLC->Data

Caption: Indirect validation via quantification of unreacted dimer species.

References

  • Specialty Coating Systems (SCS).Parylene Properties and Engineering Specifications.
  • Agilent Technologies.Analysis of Polymers by GPC/SEC: High Temperature Applications.
  • Xu, J., Jiang, J., & Lu, Y. (2007).[1] Determination of residual di-paraxylylene in Parylene film coated rubber closure by HPLC.[1] Journal of Pharmaceutical Practice and Service.[1]

  • NIST.Mark-Houwink-Sakurada Equation for the Viscosity of Linear Polymers. National Institute of Standards and Technology.
  • Fortuna Chemical.Dichloro-[2.2]-paracyclophane (Parylene C Dimer)

Sources

Safety Operating Guide

Dichloro-[2,2]-paracyclophane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Safety & Compliance Baseline

Dichloro-[2,2]-paracyclophane (commonly known as Parylene C Dimer ) presents a unique disposal challenge because it exists in two distinct states within the laboratory workflow: as a raw, granular solid (virgin material) and as a complex, often fused residue (process waste from cold traps).

While the polymerized film (Parylene C) is chemically inert and biocompatible, the precursor dimer and the cold trap distillate are halogenated organic compounds. They must be managed strictly as Halogenated Chemical Waste .[1] Under no circumstances should these materials enter municipal wastewater systems.

Immediate GHS Hazard Profile:

  • Signal Word: Warning

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1][2][3][4]

  • Chemical Class: Halogenated Hydrocarbon.[1]

Part 1: Waste Stream Characterization

To dispose of this material compliant with RCRA (Resource Conservation and Recovery Act) standards, you must first categorize the waste source.[5] The physical state dictates the handling procedure.[1]

Waste StreamSourcePhysical StatePrimary HazardDisposal Classification
Stream A Expired/Unused Raw DimerWhite Crystalline PowderDust inhalation; Halogenated organicSolid Hazardous Waste (Halogenated)
Stream B Cold Trap ResidueHardened, yellowish/white massEntrained solvents; OligomersSolid Hazardous Waste (Halogenated)
Stream C Cleaning Solvents (Post-Process)Liquid (IPA, Acetone, Micro-90)Flammability; Dissolved organicsLiquid Solvent Waste (Halogenated)

Part 2: Operational Disposal Protocols

Protocol A: Disposal of Virgin Dimer (Stream A)

Scenario: You have a bottle of dimer that has exceeded its shelf life or has been contaminated.

  • Containerization: Do not empty the bottle. Keep the dimer in its original manufacturer container if possible.

  • Secondary Containment: Place the original container inside a clear, sealable hazardous waste bag (polyethylene).

  • Labeling: Apply a hazardous waste label explicitly stating: "Solid Waste: Dichloro-[2,2]-paracyclophane.[1] Halogenated."

  • Segregation: Store in the "Solid Oxidizer" or "General Solid Organic" waste area. Crucial: Keep separate from strong reducers.[1][6]

Protocol B: Cold Trap Waste Extraction & Disposal (Stream B)

Scenario: Post-deposition maintenance. This is the most critical operational step. The "cold trap" captures unreacted dimer and low-molecular-weight oligomers to protect the vacuum pump.

The "Self-Validating" Cleaning System:

  • Validation Check: If you cannot remove the residue without chipping the glass/metal trap, your cleaning frequency is too low.

  • Validation Check: If the waste smells strongly of solvent before you have applied any cleaning agents, your vacuum pump may be backstreaming, or the trap efficiency is compromised.

Step-by-Step Extraction:

  • PPE Setup: Wear nitrile gloves, safety goggles, and a lab coat.[1] A particulate respirator (N95) is recommended during scraping to prevent inhaling dimer dust.

  • Cryogenic Safety: Allow the cold trap to warm to room temperature naturally. Do not apply heat or hot water to a frozen glass trap; thermal shock will shatter it.[1]

  • Mechanical Removal:

    • Invert the trap over a lined waste bin.

    • Use a non-metallic scraper (polypropylene or Teflon) to dislodge the bulk "thimble" of waste.[1]

    • Expert Insight: Avoid metal spatulas.[1] Scratches on the cold trap surface create nucleation sites that make future cleaning significantly harder.

  • Chemical Softening (The Micro-90 Method):

    • If residue persists, apply a 2% solution of Micro-90 (International Products Corp) or equivalent low-foaming detergent.[1]

    • Allow it to sit for 10-15 minutes. This lowers the surface tension and allows the polymer film to slide off the substrate.

  • Final Rinse: Rinse the trap with Isopropyl Alcohol (IPA). Collect this rinseate as Stream C (Liquid Waste).

  • Disposal: The solid scrapings must be bagged, tagged as "Paracyclophane Deposition Waste (Halogenated)," and sent for incineration.

Part 3: The Scientific Logic (Why This Matters)

1. The Halogenation Factor: Dichloro-[2,2]-paracyclophane contains chlorine atoms bonded to the benzene rings.[1]

  • Mechanism: When subjected to standard municipal water treatment, halogenated rings are difficult for bacteria to break down (recalcitrance).[1]

  • Risk: If released into the environment, they can accumulate or form toxic byproducts during chlorination treatment of water.[1] Therefore, high-temperature incineration (regulated waste disposal) is the only chemically responsible end-of-life path.

2. The Vacuum Pump Protection: Proper disposal of Stream B is not just environmental; it is equipment preservation.[1]

  • Causality: If the cold trap waste is not removed completely, it sublimates during the next pump-down cycle.

  • Result: This "secondary migration" coats the internal vanes of your rotary vane pump or the scroll of your dry pump, leading to seized bearings and catastrophic failure.

Part 4: Visual Workflow (Lifecycle & Disposal)

The following diagram illustrates the flow of material and the decision logic for disposal.

ParyleneDisposal Raw Raw Dimer (Dichloro-[2,2]-paracyclophane) CVD CVD Deposition Process (Sublimation -> Pyrolysis) Raw->CVD Process Start SolidWaste Solid Waste Stream (Halogenated Organic) Raw->SolidWaste Expired/Contaminated Trap Cold Trap (Unreacted Dimer + Oligomers) CVD->Trap Excess Vapor Capture Film Polymer Film (Parylene C on Substrate) CVD->Film Deposition Trap->SolidWaste Scraped Residue LiquidWaste Liquid Waste Stream (Solvent Rinseate) Trap->LiquidWaste IPA/Acetone Rinse Trash General Trash (Non-Hazardous) Film->Trash Cured/Inert Film Only*

Caption: Operational lifecycle of Dichloro-[2,2]-paracyclophane, detailing the separation of inert polymer product from hazardous halogenated waste streams.

References

  • Specialty Coating Systems (SCS). (2023).[1] Understanding Parylene Deposition and Waste Collection.[1] Retrieved from [Link]

  • Washington State Department of Ecology. (2024).[1][5] Disposal Options for Polychlorinated Waste.[1][5] Retrieved from [Link]

  • University of Texas at Dallas. (2010). SCS Parylene Deposition Tool Manual: Cold Trap Cleaning Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025).[1][7] Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes (RCRA). Retrieved from [Link]

Sources

Navigating the Safe Handling of Dichloro--paracyclophane: A Guide for Laboratory Professionals

Navigating the Safe Handling of Dichloro-[1][1]-paracyclophane: A Guide for Laboratory Professionals

Dichloro-[1][1]-paracyclophane, a unique polycyclic aromatic hydrocarbon, is a valuable compound in supramolecular chemistry and materials science research due to its distinct electronic properties and rigid three-dimensional structure.[2] However, its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers to work confidently and safely with this compound.

Understanding the Risks: Hazard Identification and Classification

Dichloro-[1][1]-paracyclophane is classified as a hazardous substance. A comprehensive understanding of its risks is the foundation of safe handling.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Dichloro-[1][1]-paracyclophane presents the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Skin Irritation (Category 2): Causes skin irritation.[1][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][3]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1][3]

  • Acute Aquatic Toxicity (Category 3): Harmful to aquatic life.[3]

Signal Word: Warning[3]

Hazard Statements (H-Statements):

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

  • H402: Harmful to aquatic life.[3]

GHS Pictograms:

PictogramHazard

Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant

Carcinogen, Mutagen, Reproductive Toxicity, Respiratory Sensitizer, Target Organ Toxicity, Aspiration Toxicity

Personal Protective Equipment (PPE): Your First Line of Defense

The cornerstone of safe handling is the consistent and correct use of appropriate Personal Protective Equipment. The following table outlines the minimum PPE requirements when working with Dichloro-[1][1]-paracyclophane.

Body PartPPE RecommendationRationale
Respiratory For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3]The compound is a respiratory irritant and can be harmful if inhaled.[3] The choice of respirator depends on the scale and nature of the work.
Eyes/Face Chemical safety goggles or a face shield.Protects against splashes and dust that can cause serious eye irritation.[3]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[3]Prevents skin irritation and potential absorption through the skin.[3]
Body A complete suit protecting against chemicals, such as a lab coat or coveralls. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]Provides a barrier against accidental spills and contamination of personal clothing.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is critical to minimize exposure and ensure a safe working environment.

Pre-Handling Checklist:
  • Safety Data Sheet (SDS) Review: Before beginning any work, thoroughly read and understand the SDS for Dichloro-[1][1]-paracyclophane.

  • Engineering Controls Verification: Ensure that the designated work area, typically a certified chemical fume hood, has proper exhaust ventilation.[3]

  • PPE Inspection: Inspect all PPE for damage or defects before donning.

  • Emergency Equipment Location: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

Handling Procedure:

Handling_Workflowcluster_PreparationPreparationcluster_HandlingHandlingcluster_PostHandlingPost-HandlingPrep1Don appropriate PPEPrep2Verify fume hood functionPrep1->Prep2Prep3Gather all necessary materialsPrep2->Prep3Handle1Work within the fume hoodPrep3->Handle1Begin workHandle2Weigh and handle solid material carefully to avoid dust formationHandle1->Handle2Handle3Use non-sparking toolsHandle2->Handle3Handle4Keep container tightly closed when not in useHandle3->Handle4Post1Decontaminate work surfacesHandle4->Post1Complete workPost2Properly label and store the compoundPost1->Post2Post3Doff PPE correctlyPost2->Post3Post4Wash hands thoroughlyPost3->Post4Disposal_WorkflowStartWaste Generation(Unused chemical, contaminated labware)SegregateSegregate as Hazardous WasteStart->SegregateContainerizePlace in a labeled, sealed containerSegregate->ContainerizeStoreStore in a designated waste accumulation areaContainerize->StoreDisposeArrange for pickup by a licensed waste disposal companyStore->Dispose

Figure 2: A clear workflow for the proper disposal of Dichloro--[1][1]paracyclophane waste.

By adhering to these guidelines, researchers can mitigate the risks associated with Dichloro--[1][1]paracyclophane and maintain a safe and compliant laboratory environment.

References

  • Dichloro--[1][1]paracyclophane CAS 28804-46-8 MSDS. (2018, October 15). Watson International. Retrieved from

  • 5,11-Dichlorotricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene. PubChem.
  • DICHLORO-(2,2)-PARACYCLOPHANE Industrial Grade. (n.d.). ECHEMI.
  • Dichloro[2.2]paracyclophane. (n.d.). CymitQuimica.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Dichloro-[2,2]-paracyclophane
Reactant of Route 2
Dichloro-[2,2]-paracyclophane

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